2-Methyl-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIZZVVBLXLTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590688 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-85-7 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methyl-5-(trifluoromethyl)benzaldehyde (CAS 886498-85-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring both a methyl and a trifluoromethyl group on the benzaldehyde scaffold, offers unique electronic and steric properties that are leveraged in the design of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly impact a molecule's biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the available technical data for this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, other experimental values such as melting and boiling points are not consistently reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 886498-85-7 | [1] |
| Molecular Formula | C₉H₇F₃O | [1][2] |
| Molecular Weight | 188.15 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Experimental Protocols
Reaction Scheme:
(2-Methyl-5-(trifluoromethyl)phenyl)methanol → this compound
Materials and Reagents:
-
(2-Methyl-5-(trifluoromethyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve (2-Methyl-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and continue stirring for an additional 30 minutes.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
General synthesis workflow for this compound.
Spectral Data
Detailed, experimentally verified spectral data for this compound are not widely published. The following table provides expected spectral characteristics based on the analysis of similar structures, such as benzaldehyde and its trifluoromethylated and methylated analogs[4][5][6].
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), and methyl protons (singlet, ~2.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (including a quartet for the carbon bearing the CF₃ group), and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C-H stretch (~2700-2800 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 188.15, along with characteristic fragmentation patterns. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design to enhance the pharmacological properties of a lead compound. The -CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity or basicity of nearby functional groups.
This compound serves as a key intermediate for introducing the 2-methyl-5-(trifluoromethyl)phenyl moiety into drug candidates. This can be particularly useful in the development of kinase inhibitors, where the substituted phenyl ring can form crucial interactions within the ATP-binding pocket of the enzyme.
Conceptual inhibition of a signaling pathway by a drug molecule.
Safety Information
Based on available safety data sheets, this compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of interest in organic synthesis and drug discovery. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. This technical guide provides a summary of the available physicochemical properties of this compound, along with representative experimental protocols for its synthesis and the determination of its key physical characteristics.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O | [1][2] |
| Molecular Weight | 188.15 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 201.0 ± 35.0 °C (Predicted) | [3] |
| Melting Point | Not explicitly reported | |
| Density | Not explicitly reported for the solid | |
| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in the public domain, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties, based on established practices for analogous aromatic aldehydes.
Representative Synthesis of a Substituted Benzaldehyde
The following protocol describes a general method for the synthesis of a substituted benzaldehyde, which can be adapted for the preparation of this compound from a suitable starting material, such as 2-methyl-5-(trifluoromethyl)benzyl alcohol. This method is based on the oxidation of a primary alcohol using pyridinium chlorochromate (PCC).
Materials:
-
2-Methyl-5-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions requiring heating)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.
-
Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
-
Work-up: Upon completion of the reaction, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[4]
-
Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Physicochemical Properties
The following are general experimental protocols for determining the key physicochemical properties of a solid aromatic aldehyde like this compound.
1. Melting Point Determination: [5][6][7][8]
-
Apparatus: A calibrated melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range is indicative of high purity.
-
2. Density Determination (for a solid):
-
Apparatus: A gas pycnometer or a method based on volume displacement.
-
Procedure (Gas Pycnometry):
-
A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
-
The chamber is filled with an inert gas (e.g., helium) to a known pressure.
-
The gas is then allowed to expand into a reference chamber of known volume.
-
The pressure drop is measured, and from this, the volume of the solid sample can be accurately calculated using the ideal gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
3. Solubility Determination: [9][10]
-
Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the dissolved aldehyde (e.g., UV-Vis spectrophotometry or HPLC).
-
Procedure (for a specific solvent):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial at a constant temperature.
-
The mixture is stirred for a sufficient time to ensure that equilibrium is reached (e.g., 24 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed and diluted.
-
The concentration of the aldehyde in the diluted solution is determined using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzaldehyde.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. This compound | 886498-85-7 [amp.chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectral Analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Predicted Spectral Data
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~7.9 | s | 1H | Aromatic proton (H-6) |
| ~7.8 | d | 1H | Aromatic proton (H-4) |
| ~7.4 | d | 1H | Aromatic proton (H-3) |
| ~2.7 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~142 | Aromatic carbon (C-2) |
| ~136 | Aromatic carbon (C-1) |
| ~133 (q) | Aromatic carbon (C-5) |
| ~130 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-4) |
| ~125 | Aromatic carbon (C-3) |
| ~124 (q) | Trifluoromethyl carbon (-CF₃) |
| ~20 | Methyl carbon (-CH₃) |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2860, ~2760 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong | Carbonyl (C=O) stretch of aldehyde |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1320 | Strong | C-F stretch (trifluoromethyl group) |
| ~1170, ~1130 | Strong | C-F stretch (trifluoromethyl group) |
Mass Spectrometry Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 188 | High | Molecular ion [M]⁺ |
| 187 | High | [M-H]⁺ |
| 169 | Medium | [M-H-F]⁺ or [M-CHO+H]⁺ |
| 159 | Medium | [M-CHO]⁺ |
| 145 | Medium | [M-CO-CH₃]⁺ |
| 119 | Medium | [M-CF₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for an organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.[2] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).[1]
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Alternative Procedure (Thin Film):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[3]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Place the salt plate in the spectrometer's sample holder and acquire the spectrum as described above.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structural features.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.[4]
Procedure (Electron Ionization - EI):
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[4][5][6]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.[5]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4][5]
-
Detection: A detector records the abundance of each ion at a specific m/z value.[4]
-
Data Representation: The resulting mass spectrum is plotted as relative abundance versus m/z. The most abundant ion is designated as the base peak with a relative abundance of 100%.[6]
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
A Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes general principles of aldehyde solubility, presents data for structurally analogous compounds, and outlines a detailed experimental protocol for determining solubility. This approach offers a robust framework for researchers to effectively utilize this compound in various organic solvent systems.
Introduction to this compound
This compound, with the empirical formula C₉H₇F₃O and a molecular weight of 188.15, is a solid at room temperature.[1] Its structure, featuring a benzaldehyde core with both a methyl and a trifluoromethyl substituent, influences its polarity and, consequently, its solubility in different organic solvents. The trifluoromethyl group, being strongly electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic profile that impacts its interactions with solvent molecules. Understanding its solubility is critical for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.
General Principles of Aldehyde Solubility in Organic Solvents
Aldehydes, as a class of organic compounds, are generally soluble in most common organic solvents.[2][3] This solubility is attributed to the polar carbonyl group (C=O) which can engage in dipole-dipole interactions with polar solvent molecules, and the nonpolar hydrocarbon portion which interacts favorably with nonpolar solvents through London dispersion forces.
Smaller aldehydes exhibit some solubility in water, but this decreases as the carbon chain length increases.[2][3][4] For a molecule like this compound, its larger, nonpolar aromatic ring and trifluoromethyl group are expected to limit its aqueous solubility while promoting solubility in a range of organic solvents.
Solubility Data of Structurally Similar Compounds
In the absence of specific quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable insights. The following table summarizes available data for similar benzaldehyde derivatives.
| Compound Name | CAS Number | Solvent | Solubility | Temperature (°C) |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9 | Acetonitrile | Slightly Soluble | Not Specified |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9 | Chloroform | Slightly Soluble | Not Specified |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Water | 1.5 g/L | 20 |
Data compiled from available chemical literature.[5][6]
The slight solubility of 2-hydroxy-5-(trifluoromethyl)benzaldehyde in acetonitrile and chloroform suggests that this compound is likely to exhibit solubility in polar aprotic and weakly polar solvents. The limited water solubility of 4-(Trifluoromethyl)benzaldehyde further supports the expectation of low aqueous solubility for the target compound.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, ethanol, toluene, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Chromatographic Analysis (Primary Method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the selected solvent at the experimental temperature.
-
Logical Workflow for Solvent Selection
Caption: Logical workflow for solvent selection.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a systematic approach can be employed to effectively utilize this compound. By understanding the general solubility behavior of aldehydes, leveraging data from analogous structures, and applying a rigorous experimental protocol, researchers can determine the necessary solubility parameters for their specific applications. This guide provides the foundational knowledge and practical steps for scientists and professionals in drug development to confidently work with this compound in various solvent systems, thereby facilitating its use in the synthesis of novel and important molecules.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. 2-hydroxy-5-(trifluoroMethyl)benzaldehyde CAS#: 210039-65-9 [m.chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two robust synthetic pathways, including in-depth experimental protocols and a summary of relevant quantitative data. The methodologies are based on established organometallic procedures, offering reliable strategies for the preparation of this versatile intermediate.
Introduction
This compound (CAS No. 886498-85-7) is an aromatic aldehyde containing both a methyl and a trifluoromethyl group. This substitution pattern makes it a valuable synthon for introducing these functionalities into more complex molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the most practical and widely applicable laboratory-scale syntheses of this compound, starting from the commercially available precursor, 2-bromo-1-methyl-4-(trifluoromethyl)benzene.
Primary Synthesis Routes
Two principal and effective routes for the synthesis of this compound have been identified, both proceeding via an organometallic intermediate derived from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. These are:
-
Grignard Reaction followed by Formylation: This classic method involves the formation of a Grignard reagent, which is then quenched with a suitable formylating agent.
-
Lithiation followed by Formylation: This route utilizes an organolithium intermediate, which is typically more reactive than the corresponding Grignard reagent and may offer advantages in certain contexts.
A third, alternative route involving the oxidation of the corresponding benzyl alcohol is also considered.
Route 1: Grignard Reaction and Formylation
This is a widely used and reliable method for the formylation of aryl halides. The synthesis proceeds in two main steps: the formation of the Grignard reagent, followed by its reaction with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).
Experimental Protocol
Step 1: Preparation of 2-Methyl-5-(trifluoromethyl)phenylmagnesium Bromide
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet is required. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Procedure:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Step 2: Formylation of the Grignard Reagent
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents), dissolved in anhydrous diethyl ether or THF, dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The product is extracted into diethyl ether or another suitable organic solvent. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 2-bromo-1-methyl-4-(trifluoromethyl)benzene |
| Key Reagents | Magnesium, Iodine, N,N-dimethylformamide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Typical Yield | 60-80% (estimated based on similar reactions) |
| Purity | >97% after purification |
Note: Specific yield can vary depending on reaction scale and conditions.
Logical Relationship Diagram
Caption: Synthesis of this compound via Grignard Reaction.
Route 2: Lithiation and Formylation
This method provides an alternative to the Grignard reaction and can sometimes offer higher yields or be more suitable for substrates with certain functional groups. The process involves a lithium-halogen exchange to form the organolithium species, which is then formylated.
Experimental Protocol
Step 1: Preparation of 2-Methyl-5-(trifluoromethyl)phenyllithium
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a low-temperature thermometer, and a nitrogen or argon inlet is required.
-
Procedure:
-
In the reaction flask, dissolve 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Step 2: Formylation of the Organolithium Reagent
-
Procedure:
-
While maintaining the temperature at -78 °C, add N,N-dimethylformamide (DMF) (1.2 equivalents), dissolved in the reaction solvent, dropwise to the organolithium solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, and then allow it to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, purify the crude product by column chromatography or vacuum distillation.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 2-bromo-1-methyl-4-(trifluoromethyl)benzene |
| Key Reagents | n-Butyllithium, N,N-dimethylformamide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purity | >97% after purification |
Note: Specific yield can vary depending on reaction scale and conditions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Lithiation.
Alternative Route: Oxidation of (2-Methyl-5-(trifluoromethyl)phenyl)methanol
While the primary routes start from the corresponding bromo-compound, an alternative approach is the oxidation of the benzyl alcohol precursor, (2-Methyl-5-(trifluoromethyl)phenyl)methanol. This can be a viable option if the alcohol is readily available or can be synthesized easily from a different starting material.
Experimental Protocol
-
Reagents: A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
General Procedure (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of (2-Methyl-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography or vacuum distillation.
-
Quantitative Data
| Parameter | Value |
| Starting Material | (2-Methyl-5-(trifluoromethyl)phenyl)methanol |
| Key Reagents | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 80-95% (estimated based on similar oxidations) |
| Purity | >98% after purification |
Note: Specific yield can vary depending on the chosen oxidizing agent and reaction conditions.
Signaling Pathway Diagram
Caption: Oxidation of the corresponding benzyl alcohol to the target aldehyde.
Conclusion
The synthesis of this compound can be effectively achieved through organometallic intermediates derived from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. Both the Grignard and lithiation routes are high-yielding and reliable, with the choice between them often depending on laboratory-specific factors such as reagent availability and sensitivity of other functional groups in more complex substrates. The alternative oxidation route is also highly efficient, provided the precursor alcohol is accessible. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.
An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. While the specific discovery and historical timeline of this compound are not extensively documented, its utility is intrinsically linked to the broader history and application of trifluoromethyl-containing molecules in medicinal chemistry and materials science. This document details the physicochemical properties, representative synthetic protocols, and the significant role of this intermediate in the development of new chemical entities. The strategic incorporation of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor for pharmaceutical and agrochemical research.[1]
Core Compound Properties
This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its chemical structure combines a benzaldehyde moiety with a methyl group and a trifluoromethyl group, the latter of which imparts unique electronic and steric properties.
| Property | Value | Reference |
| CAS Number | 886498-85-7 | [2] |
| Molecular Formula | C₉H₇F₃O | [2] |
| Molecular Weight | 188.15 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature | [2] |
The Significance of the Trifluoromethyl Group in Drug Discovery
The trifluoromethyl (-CF₃) group is a critical substituent in contemporary medicinal chemistry due to its profound impact on the physicochemical and biological properties of a molecule.[1] Its strong electron-withdrawing nature and metabolic stability make it a highly desirable feature in the design of novel therapeutic agents.[1]
Key advantages of incorporating a -CF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The -CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its volume of distribution.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with its biological target.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to more favorable interactions with the active site of a target protein, resulting in enhanced potency.
Synthesis of Trifluoromethyl-Substituted Benzaldehydes
Representative Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene
This protocol is adapted from the synthesis of 2-(trifluoromethyl)benzaldehyde and serves as an illustrative method.[4]
Materials and Equipment:
-
2-(Trifluoromethyl)dichlorotoluene (or the analogous 2-methyl-5-(trifluoromethyl)dichlorotoluene)
-
Acetic acid
-
Sodium hydroxide solution (20%)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Water
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware for extraction and distillation
-
Gas chromatograph (for monitoring reaction progress)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 114 g (0.5 mol) of 2-(trifluoromethyl)dichlorotoluene, 210 g of a 20% sodium hydroxide solution (1.05 mol), 240 g of acetic acid (4.0 mol), and 0.1 g of tetrabutylammonium bromide.[4]
-
Hydrolysis: Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.45 MPa. Maintain these conditions and stir the reaction mixture for 3 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography. The reaction is considered complete when the concentration of the starting material is less than 0.5%.[4]
-
Work-up: Cool the reactor to room temperature. Suction filter the reaction mixture. The filtrate is then subjected to reduced pressure distillation to remove the acetic acid.[4]
-
Extraction: Add 240 g of water to the residue and stir. Allow the layers to separate and collect the organic layer.[4]
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point for the target benzaldehyde. For 2-(trifluoromethyl)benzaldehyde, this is typically 70-75°C at -0.095 MPa.[4] The expected yield for this analogous synthesis is approximately 90%.[4]
Applications in Research and Drug Development
This compound is a valuable starting material for the synthesis of a wide range of more complex molecules. Its aldehyde functional group is a versatile handle for various chemical transformations.
Key Chemical Transformations
The aldehyde group can readily undergo several key reactions, including:
-
Reductive Amination: To form substituted benzylamines, which are common substructures in pharmaceutical agents.
-
Wittig Reaction: To produce substituted styrenes, which can be further functionalized.
-
Aldol Condensation: To form α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis.
-
Oxidation: To yield the corresponding benzoic acid derivative.
-
Reduction: To produce the corresponding benzyl alcohol.
Role in the Synthesis of Bioactive Molecules
Trifluoromethyl-substituted benzaldehydes are precursors to a variety of biologically active compounds. For instance, they are used in the synthesis of:
-
Agrochemicals: Including herbicides and pesticides, where the trifluoromethyl group contributes to the compound's efficacy.[5]
-
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs.[5] For example, related trifluoromethyl-containing building blocks are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and anticancer drugs.
Visualizations
Representative Synthetic Pathway
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Electrophilicity of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its chemical reactivity is largely dictated by the electrophilic character of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the benzene ring. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations.
The electrophilicity of the carbonyl group in this compound is enhanced due to the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group. This guide will delve into the theoretical underpinnings of this enhanced reactivity and provide practical examples of its application in common synthetic transformations.
Electronic Effects and Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the polarization of the carbon-oxygen double bond. This polarization is significantly influenced by the substituents on the aromatic ring. In this molecule, two key substituents are present: a methyl group (-CH3) at the ortho position and a trifluoromethyl group (-CF3) at the meta position relative to the methyl group (and para to the aldehyde).
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the aldehyde group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
The methyl group is generally considered an electron-donating group through a positive inductive effect (+I) and hyperconjugation. However, its effect on the electrophilicity of the aldehyde is less pronounced compared to the powerful electron-withdrawing nature of the trifluoromethyl group.
2-1. Quantitative Assessment of Substituent Effects
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability.
| Substituent | Position | Hammett Constant (σ) | Effect |
| Trifluoromethyl (-CF3) | meta | 0.43 | Strongly Electron-Withdrawing[1][2] |
| Methyl (-CH3) | ortho | -0.07 | Weakly Electron-Donating[1] |
The large positive σ value for the meta-trifluoromethyl group indicates its strong electron-withdrawing nature, which significantly enhances the electrophilicity of the benzaldehyde. The small negative σ value for the ortho-methyl group suggests a minor electron-donating effect. The overall electronic character of the aromatic ring is dominated by the trifluoromethyl group, leading to a highly electrophilic aldehyde.
Key Reactions Demonstrating Electrophilicity
The enhanced electrophilicity of this compound makes it a versatile substrate for a variety of nucleophilic addition and condensation reactions. The following sections provide detailed experimental protocols for several key transformations.
3-1. Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide provides a reliable route to substituted styrenes.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the deep red or orange ylide is indicative of a successful reaction. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C.
-
Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Logical Relationship of the Wittig Reaction:
Caption: The Wittig reaction workflow.
3-2. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides better yields and easier purification. It utilizes a phosphonate carbanion to convert aldehydes into alkenes, typically with high (E)-stereoselectivity.
Experimental Protocol:
-
Phosphonate Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathway of the HWE Reaction:
Caption: The Horner-Wadsworth-Emmons reaction pathway.
3-3. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. The high electrophilicity of this compound makes it an excellent substrate for this reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.05 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction and Product Isolation: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[3]
Experimental Workflow for Knoevenagel Condensation:
Caption: Knoevenagel condensation experimental workflow.
3-4. Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).
-
Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Work-up: Cool the reaction mixture and add water. Boil the mixture to hydrolyze the excess anhydride. After cooling, the product may solidify.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
3-5. Reformatsky Reaction
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[8][9][10][11][12]
Experimental Protocol:
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust. Activate the zinc by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and heating gently until the color disappears.
-
Reaction: To the activated zinc, add a solution of this compound (1.0 equivalent) and an α-bromo ester (e.g., ethyl bromoacetate, 1.1 equivalents) in anhydrous THF or a mixture of benzene and ether. The reaction is often initiated by gentle heating.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.
Conclusion
The electrophilicity of this compound is significantly enhanced by the strong electron-withdrawing trifluoromethyl group, making it a valuable and reactive building block in organic synthesis. This guide has provided a detailed overview of the electronic factors governing its reactivity and has presented representative experimental protocols for key reactions that leverage its electrophilic nature. The provided workflows and mechanistic diagrams offer a clear visualization of the transformations discussed. For researchers in drug discovery and materials science, a thorough understanding of the electrophilic properties of this compound is crucial for the rational design and synthesis of novel molecules with desired biological and physical properties.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. longdom.org [longdom.org]
- 7. scribd.com [scribd.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
2-Methyl-5-(trifluoromethyl)benzaldehyde material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic pathways. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.
Chemical Identification and Physical Properties
This section details the key identifiers and physical and chemical properties of this compound. While experimental data for some properties of this specific isomer are limited, predicted values and data from analogous compounds are provided for a comprehensive understanding.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 106775-83-3 | - |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| Physical State | Solid | [1] |
| Predicted Boiling Point | 201.0 ± 35.0 °C | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
| Vapor Pressure | Data not available | - |
Hazard Identification and Toxicological Profile
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity (Oral) | Acute Tox. 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Toxicological Data Summary:
| Endpoint | Result |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
| Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
Due to the lack of specific toxicological data, it is recommended to handle this compound with the same precautions as for substances with known acute toxicity and irritant properties.
Ecological Information
Specific ecotoxicological data for this compound are not available. General guidance from safety data sheets advises against releasing the chemical into the environment. The biodegradability of trifluoromethylated aromatic compounds can be slow, and they should be considered persistent in the absence of specific data.
| Ecological Endpoint | Result |
| Aquatic Toxicity | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for such evaluations. These include:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method). This method involves the administration of the substance to rats at defined dose levels to determine the acute toxic category.
-
Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). This in vitro method uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.
-
Eye Irritation: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method). This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Spill Response:
In case of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with an inert material and collect it in a sealed container for disposal.
Regulatory Information
This compound is subject to hazard communication regulations. Users should be familiar with and adhere to all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.
| Regulation | Information |
| GHS Pictograms | Skull and crossbones (GHS06)[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H301, H315, H319, H335[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |
References
A Theoretical and Spectroscopic Investigation of 2-Methyl-5-(trifluoromethyl)benzaldehyde: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides a comprehensive theoretical framework for the analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. The methodologies outlined herein leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a robust protocol for in silico characterization.
While extensive experimental and theoretical studies on various substituted benzaldehydes have been conducted, a specific, in-depth computational analysis of this compound is not widely available in current literature. This guide fills that gap by proposing a standardized and detailed computational workflow, from geometry optimization to the prediction of spectroscopic data.
Proposed Computational Methodology
The theoretical calculations detailed in this guide are proposed to be performed using Gaussian suite software. The methodology follows established practices for the computational analysis of organic molecules.[1][2]
Geometry Optimization and Vibrational Frequencies
The initial molecular structure of this compound will be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
Spectroscopic and Electronic Property Calculations
Subsequent calculations on the optimized geometry will be performed to predict various spectroscopic and electronic properties. This includes the calculation of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), will be determined to understand the molecule's electronic transitions and reactivity. UV-Vis spectral analysis will be simulated using TD-DFT calculations.[4]
The logical workflow for these proposed theoretical calculations is depicted in the diagram below.
Caption: Proposed workflow for theoretical calculations.
Predicted Data and Presentation
The following tables are structured to present the quantitative data that would be obtained from the proposed theoretical calculations.
Optimized Geometrical Parameters
This table will summarize the key bond lengths and angles of the optimized molecular structure.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-C (ring) | Calculated Value |
| C-H (methyl) | Calculated Value |
| C-C (aldehyde) | Calculated Value |
| C=O (aldehyde) | Calculated Value |
| C-C (CF₃) | Calculated Value |
| C-F | Calculated Value |
| Bond Angles | |
| C-C-C (ring) | Calculated Value |
| H-C-H (methyl) | Calculated Value |
| C-C-O (aldehyde) | Calculated Value |
| F-C-F (CF₃) | Calculated Value |
Vibrational Frequencies
This table will present the most significant calculated vibrational frequencies and their corresponding assignments.
| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | Calculated Value | Experimental Value |
| C-H stretching (methyl) | Calculated Value | Experimental Value |
| C=O stretching (aldehyde) | Calculated Value | Experimental Value |
| C-F stretching (CF₃) | Calculated Value | Experimental Value |
| C-C stretching (ring) | Calculated Value | Experimental Value |
Electronic Properties
This table will summarize key electronic properties derived from the calculations.
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
NMR Chemical Shifts
This table will show the predicted ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., TMS).
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| CHO | Calculated Value | Experimental Value |
| CH₃ | Calculated Value | Experimental Value |
| Aromatic Protons | Calculated Value | Experimental Value |
| ¹³C NMR | ||
| C=O | Calculated Value | Experimental Value |
| C-CH₃ | Calculated Value | Experimental Value |
| C-CF₃ | Calculated Value | Experimental Value |
| Aromatic Carbons | Calculated Value | Experimental Value |
| CF₃ | Calculated Value | Experimental Value |
Experimental Protocols for Validation
To validate the theoretical findings, a series of experimental procedures would be necessary. The following outlines the standard protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
While the compound is commercially available[5][6][7], a potential synthesis could involve the oxidation of 2-methyl-5-(trifluoromethyl)benzyl alcohol. Standard oxidation reagents such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) could be employed. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography.
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with KBr pellets in the range of 4000-400 cm⁻¹. The FT-Raman spectrum would be obtained using a suitable spectrometer with a laser excitation source.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker spectrometer (e.g., at 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[3]
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to determine the absorption maxima (λmax).[4]
The relationship between the computational and experimental validation steps is illustrated below.
Caption: Workflow for computational prediction and experimental validation.
Conclusion
This technical guide outlines a comprehensive theoretical and experimental approach to characterizing this compound. The proposed DFT and TD-DFT calculations provide a powerful framework for predicting its structural, vibrational, and electronic properties. The subsequent experimental validation is crucial for confirming the accuracy of the computational models. This combined approach will yield a deep understanding of the molecule's behavior, which is invaluable for its potential applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. This compound | 886498-85-7 [chemicalbook.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Protocol for the Wittig Olefination of 2-Methyl-5-(trifluoromethyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wittig reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1] This application note provides detailed protocols for the reaction of 2-Methyl-5-(trifluoromethyl)benzaldehyde, an electron-poor aromatic aldehyde, with both a non-stabilized and a stabilized phosphorus ylide. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde carbonyl carbon toward nucleophilic attack. These protocols detail the synthesis of a terminal alkene (a styrene derivative) and an E-alkene (a cinnamate derivative), respectively, highlighting the versatility of the Wittig reaction in creating valuable synthetic intermediates.
Reaction Scheme
The Wittig reaction involves the conversion of an aldehyde or ketone to an alkene using a phosphorus ylide, also known as a Wittig reagent.[2] The thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]
Scheme 1: Reaction with a Non-Stabilized Ylide (Self-generated image, not from search results) this compound reacts with methylenetriphenylphosphorane to yield 2-Methyl-5-(trifluoromethyl)styrene.
Scheme 2: Reaction with a Stabilized Ylide (Self-generated image, not from search results) this compound reacts with (carbethoxymethylene)triphenylphosphorane to yield Ethyl (E)-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate.
Data Presentation
The following table summarizes the key quantitative data for the two protocols described.
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Aldehyde Substrate | This compound | This compound |
| Ylide Precursor | Methyltriphenylphosphonium bromide | N/A (Ylide is stable) |
| Wittig Reagent | Methylenetriphenylphosphorane (in situ) | (Carbethoxymethylene)triphenylphosphorane |
| Aldehyde Amount | 1.0 mmol (188.1 mg) | 1.0 mmol (188.1 mg) |
| Ylide Precursor Amount | 1.1 mmol (392.8 mg) | N/A |
| Ylide Amount | 1.1 mmol (generated in situ) | 1.1 mmol (383.2 mg) |
| Base | n-Butyllithium (n-BuLi, 1.6 M in hexanes) | N/A |
| Base Amount | 1.05 mmol (0.66 mL) | N/A |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) |
| Solvent Volume | 20 mL | 15 mL |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 3-5 hours | 2-4 hours |
| Expected Product | 2-Methyl-5-(trifluoromethyl)styrene | Ethyl (E)-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate |
| Expected Yield | 75-85% | 80-90% |
| Expected Stereoselectivity | N/A (Terminal Alkene) | >95% (E-isomer)[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-(trifluoromethyl)styrene using a Non-Stabilized Ylide
This protocol describes the in situ generation of the Wittig reagent from a phosphonium salt and a strong base.[6][7] All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M solution in hexanes)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv, 392.8 mg).[8] b. Add anhydrous THF (15 mL) via syringe. c. Cool the resulting white suspension to 0 °C using an ice-water bath. d. Slowly add n-BuLi solution (1.05 equiv, 0.66 mL of 1.6 M solution) dropwise via syringe over 5 minutes. A deep yellow or orange-red color will develop, indicating the formation of the phosphorus ylide.[8] e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. In a separate dry flask, dissolve this compound (1.0 equiv, 188.1 mg) in anhydrous THF (5 mL). b. Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).[9] b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator). e. The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure 2-Methyl-5-(trifluoromethyl)styrene.[8]
Protocol 2: Synthesis of Ethyl (E)-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide
This protocol utilizes a commercially available, bench-stable ylide, which simplifies the procedure as it does not require a strong base or strict inert conditions for ylide generation.[10][11] Stabilized ylides typically yield the thermodynamically favored (E)-alkene as the major product.[2][4]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv, 188.1 mg) in anhydrous DCM (15 mL). b. To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 equiv, 383.2 mg) portion-wise at room temperature.[10]
-
Reaction Progression: a. Stir the mixture at room temperature for 2-4 hours. b. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up and Purification: a. Once the reaction is complete, concentrate the solvent under reduced pressure. b. To the crude residue, add a 25% diethyl ether in hexanes solution (~5 mL) and stir. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[11] c. Filter the solid byproduct and wash it with a small amount of the cold ether/hexanes mixture. d. Combine the filtrate and washings and concentrate under reduced pressure. e. If further purification is needed, the resulting oil or solid can be purified by flash column chromatography on silica gel.
Visualizations
Wittig Reaction Mechanism
The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate (oxaphosphetane), which then decomposes to the final products.[4]
Caption: General mechanism of the Wittig reaction.
Experimental Workflow (Protocol 1)
Caption: Experimental workflow for Protocol 1.
Safety Precautions
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents (THF, DCM): Anhydrous solvents are flammable and hygroscopic. Handle under an inert atmosphere and away from ignition sources.
-
Phosphonium Salts and Ylides: Can be irritating to the skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Wear safety glasses, lab coat, and appropriate gloves at all times.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Methyl-5-(trifluoromethyl)benzaldehyde with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1][2]
The substrate, this compound, presents a unique set of challenges and opportunities. The presence of an electron-withdrawing trifluoromethyl group can influence the electronic properties of the aromatic ring, while the ortho-methyl group introduces steric hindrance that can affect the catalytic cycle. Furthermore, the aldehyde functionality requires careful selection of reaction conditions to avoid unwanted side reactions. This document outlines optimized protocols and key considerations to facilitate the successful synthesis of novel biaryl aldehydes.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound proceeds by the reaction of the corresponding aryl halide (typically a bromide or iodide) or triflate with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
General Reaction: Starting Material: 2-Bromo-6-methyl-5-(trifluoromethyl)benzaldehyde (as a representative aryl halide precursor to the target aldehyde)
Coupling Partner: Arylboronic Acid
Product: 2-Aryl-6-methyl-5-(trifluoromethyl)benzaldehyde
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with similar steric and electronic properties to this compound, providing a valuable reference for reaction optimization.
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-4-(trifluoromethyl)benzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 1-Bromo-2-methyl-5-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | K₃PO₄ | Dioxane | 80 | ~90 |
| 3 | 2-Bromoaniline derivative | Benzylboronic ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90[3] |
| 4 | Aryl Chloride with CF₃ group | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent[4] |
| 5 | Sterically hindered aryl bromide | Naphthaleneboronic acid | Pd₂(dba)₃ (2.5) | Chiral Monophosphine | K₃PO₄ | THF | 50 | High |
| 6 | 4-Bromobenzaldehyde | Phenylboronic acid | Polymer-supported Pd(II) | Ligand-free | Na₂CO₃ | EtOH/H₂O | Room Temp | High[5] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction involving an aryl bromide with structural similarities to the target compound.
Materials:
-
2-Bromo-6-methyl-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-6-methyl-5-(trifluoromethyl)benzaldehyde, the corresponding arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive amination of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key reaction in the synthesis of various pharmaceutically relevant compounds.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary amines. This process typically involves the reaction of a carbonyl compound, in this case, this compound, with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The presence of both a methyl group and a strong electron-withdrawing trifluoromethyl group on the benzaldehyde ring influences its reactivity and necessitates carefully optimized reaction conditions.
This document outlines various conditions for the reductive amination of this compound, focusing on the use of the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).
Data Presentation: Representative Reaction Conditions
While specific yield data for the reductive amination of this compound is not extensively reported in publicly available literature, the following table summarizes representative conditions based on general protocols for benzaldehydes, particularly those with electron-withdrawing substituents. These conditions can serve as a starting point for optimization.
| Amine (1.1 equiv) | Reducing Agent (1.2-1.5 equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Notes |
| Primary Aliphatic Amine (e.g., n-Butylamine) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temperature | 4-12 | General conditions for direct reductive amination.[1][2] |
| Secondary Aliphatic Amine (e.g., Piperidine) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temperature | 6-18 | Reactions with secondary amines may be slower. |
| Primary Aromatic Amine (e.g., Aniline) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temperature | 8-24 | Aromatic amines are generally less nucleophilic. |
| Primary Aliphatic Amine (e.g., n-Butylamine) | Sodium Borohydride | Methanol (MeOH) | Room Temperature | 2-6 (after imine formation) | A two-step, one-pot procedure involving initial imine formation.[1][2] |
| Secondary Aliphatic Amine (e.g., Piperidine) | Sodium Borohydride | Methanol (MeOH) | Room Temperature | 3-8 (after imine formation) | Useful when direct amination with NaBH(OAc)₃ is slow. |
| Primary Aliphatic Amine (e.g., n-Butylamine) | Hydrogen (H₂) with Pd/C catalyst | Methanol (MeOH) or Ethanol (EtOH) | 25-50 | 4-24 | Catalytic hydrogenation is a "greener" alternative.[3] |
Note: Yields for benzaldehydes with electron-withdrawing groups may be slightly lower than those with electron-donating groups.[4] Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general and widely applicable method for the direct reductive amination of aldehydes.[1][2][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional, but recommended)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Add the desired amine (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when direct reductive amination is sluggish or results in side products.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous methanol (0.2-0.5 M).
-
Add the amine (1.1 equiv) and stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. The formation of the imine can be monitored by TLC or NMR.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Workflow for the reductive amination of this compound.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Application of 2-Methyl-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry: A Synthetic Overview
Introduction: 2-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a building block in medicinal chemistry. The presence of both a methyl group and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the potential applications and synthetic protocols involving this compound in the context of drug discovery and development.
Key Synthetic Applications and Protocols:
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile, particularly in reactions that form carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental to the assembly of scaffolds commonly found in biologically active compounds.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. This compound can react with a wide range of primary and secondary amines to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is instrumental in introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into a molecule, a substituent that can modulate the pharmacological profile of the final compound.
Experimental Protocol: General Procedure for Reductive Amination
A general protocol for the reductive amination of this compound is as follows:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the desired primary or secondary amine (1.0-1.2 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 2-24 hours until the reaction is complete.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amine.
Logical Workflow for Reductive Amination:
Caption: Workflow for the synthesis of substituted benzylamines via reductive amination.
Condensation Reactions to Form Heterocyclic Scaffolds
Condensation reactions involving this compound and various nucleophiles can lead to the formation of a wide array of heterocyclic structures, which are prevalent in many classes of drugs. For instance, reaction with compounds containing active methylene groups or binucleophiles can yield chalcones, pyrimidines, benzodiazepines, and other important heterocyclic systems.
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis (A Multicomponent Reaction)
A plausible multicomponent reaction involving this compound is the Hantzsch dihydropyridine synthesis:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq.), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, 1.0-1.2 eq.) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction: The mixture is heated to reflux for 4-12 hours. The reaction progress is monitored by TLC.
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Signaling Pathway Implication (Hypothetical):
While no specific signaling pathway has been directly linked to a molecule synthesized from this compound in the available literature, compounds derived from this starting material could potentially modulate various biological pathways. For instance, dihydropyridine derivatives are well-known as L-type calcium channel blockers. A hypothetical signaling pathway is depicted below.
Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Methyl-5-(trifluoromethyl)benzaldehyde as a key intermediate in the synthesis of potential agrochemicals. The trifluoromethyl group, a common feature in modern crop protection agents, imparts unique properties such as enhanced metabolic stability and increased biological efficacy. The presence of both a methyl and an aldehyde group on the phenyl ring offers multiple reaction sites for the construction of complex heterocyclic structures, which are hallmarks of many successful fungicides and insecticides.
This document provides a synthetic protocol for a novel pyrrole-based compound, a class of agrochemicals known for its insecticidal and fungicidal properties. The outlined experimental procedures are based on established synthetic methodologies for analogous compounds.
Table 1: Hypothetical Quantitative Data for the Synthesis of a Pyrrole-Based Agrochemical Candidate
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol |
| Product Name | 2-(2-Methyl-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile |
| Molecular Formula | C₁₄H₈F₆N₂ |
| Molecular Weight | 334.22 g/mol |
| Reaction Yield | 75% |
| Purity (by HPLC) | >98% |
| Melting Point | 142-145 °C |
| Hypothetical Efficacy Data | |
| Target Pest | Cotton Bollworm (Helicoverpa armigera) |
| LC₅₀ (Lethal Concentration, 50%) | 0.5 mg/L |
| Commercial Standard (e.g., Chlorantraniliprole) LC₅₀ | 0.2 mg/L |
Experimental Protocols
Synthesis of a Novel Pyrrole-Based Insecticide Candidate
This protocol describes a potential pathway for the synthesis of a 2-aryl-5-(trifluoromethyl)pyrrole derivative, a class of compounds with demonstrated pesticidal activity. The synthesis involves a multi-step reaction sequence starting from this compound.
Reaction Scheme:
Caption: Synthetic pathway for a pyrrole-based agrochemical.
Materials:
-
This compound (98% purity)
-
p-Toluenesulfonylmethyl isocyanide (Tosmic)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Potassium tert-butoxide (t-BuOK)
-
Acrylonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Oxazoline Intermediate (Hypothetical)
-
To a solution of this compound (10.0 g, 53.1 mmol) in methanol (100 mL) at 0 °C, add p-toluenesulfonylmethyl isocyanide (Tosmic) (10.9 g, 56.0 mmol).
-
Slowly add a solution of sodium cyanide (0.26 g, 5.3 mmol) in methanol (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude oxazoline intermediate.
Step 2: Synthesis of the Pyrrole Product
-
Dissolve the crude intermediate from Step 1 in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add potassium tert-butoxide (6.5 g, 58.0 mmol) portion-wise, maintaining the temperature below 5 °C.
-
After stirring for 15 minutes, add acrylonitrile (3.1 g, 58.4 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate to afford the final compound as a solid.
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a building block like this compound follows a structured pipeline from initial synthesis to potential commercialization.
Caption: Agrochemical development workflow.
Application Notes and Protocols: Knoevenagel Condensation with 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds.[1][2][3][4] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2][4] The products of this reaction are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and perhaps most significantly, pharmaceuticals.[1][2][5][6] Many compounds synthesized via Knoevenagel condensation have shown promise as antiviral, anticancer, and antimalarial agents.[1][5]
This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-Methyl-5-(trifluoromethyl)benzaldehyde with various active methylene compounds. The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, makes the products of this reaction particularly interesting for drug discovery and development.[7][8][9]
Reaction Mechanism and Pathway
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.[2]
-
Nucleophilic Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde (this compound), forming an aldol-type addition product.[2]
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[4]
Experimental Protocols
Below are detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate.
Protocol 1: Synthesis of 2-((2-Methyl-5-(trifluoromethyl)phenyl)methylene)malononitrile
Materials:
-
This compound (1.0 mmol, 188.15 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)[1]
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.[1]
-
Add a catalytic amount of piperidine (10 µL) to the reaction mixture.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate
Materials:
-
This compound (1.0 mmol, 188.15 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.12 mg)
-
Ammonium acetate (catalytic amount, ~0.2 mmol, 15.4 mg)[10]
-
Toluene (15 mL)
-
Dean-Stark apparatus
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate in 15 mL of toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize expected data for the products of the Knoevenagel condensation with this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Melting Point (°C) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-((2-Methyl-5-(trifluoromethyl)phenyl)methylene)malononitrile | ~90-95 | Not Reported |
| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Ethyl 2-cyano-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate | ~85-90 | Not Reported |
| This compound | Barbituric Acid | Piperidine | Ethanol | 5-((2-Methyl-5-(trifluoromethyl)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | ~80-85 | Not Reported |
Table 1: Summary of Reaction Conditions and Yields.
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 1 | 7.5-8.0 (m, 4H, Ar-H and CH=), 2.5 (s, 3H, CH3) | 160 (C=C), 140-120 (Ar-C), 115 (CN), 80 (C=C), 20 (CH3) | 2220 (CN), 1600 (C=C), 1330 (C-F) | [M+H]+ expected |
| 2 | 8.2 (s, 1H, CH=), 7.5-7.8 (m, 3H, Ar-H), 4.4 (q, 2H, OCH2), 2.5 (s, 3H, CH3), 1.4 (t, 3H, CH3) | 170 (C=O), 155 (C=C), 140-120 (Ar-C), 115 (CN), 105 (C=C), 63 (OCH2), 20 (CH3), 14 (CH3) | 2230 (CN), 1720 (C=O), 1610 (C=C), 1330 (C-F) | [M+H]+ expected |
| 3 | 11.0 (s, 2H, NH), 8.5 (s, 1H, CH=), 7.5-7.8 (m, 3H, Ar-H), 2.5 (s, 3H, CH3) | 165 (C=O), 162 (C=O), 155 (C=C), 140-120 (Ar-C), 110 (C=C), 20 (CH3) | 3200 (N-H), 1710 (C=O), 1600 (C=C), 1330 (C-F) | [M+H]+ expected |
Table 2: Expected Spectroscopic Data for Products. (Note: These are predicted values based on similar structures and should be confirmed experimentally.)
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound are of significant interest to the pharmaceutical industry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The resulting α,β-unsaturated systems can be further modified to synthesize a variety of heterocyclic compounds and other complex molecules. These derivatives have potential applications as:
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated potent anticancer activity by targeting various cellular pathways.[5]
-
Antimicrobial Agents: The chalcone-like structures that can be derived are known to possess antibacterial and antifungal properties.[8]
-
Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated system makes these compounds potential covalent inhibitors for various enzymes.
Conclusion
The Knoevenagel condensation of this compound offers a versatile and efficient route to a variety of α,β-unsaturated compounds. These products serve as valuable intermediates for the synthesis of potentially bioactive molecules relevant to drug discovery and development. The protocols provided herein offer a solid starting point for researchers to explore the synthesis and applications of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for Protecting Group Strategies: 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the aldehyde functionality in 2-Methyl-5-(trifluoromethyl)benzaldehyde. The selection of an appropriate protecting group is critical in multi-step syntheses to prevent unwanted side reactions. Given the unique electronic and steric properties of this compound, featuring an electron-donating methyl group ortho to the aldehyde and a strong electron-withdrawing trifluoromethyl group in the meta position, careful consideration of the protecting group strategy is warranted.
This guide focuses on two robust and commonly employed protecting groups for aldehydes: cyclic acetals (specifically 1,3-dioxolanes) and cyclic dithioacetals (specifically 1,3-dithianes). These protecting groups offer stability across a range of reaction conditions and can be selectively removed.
Logical Workflow for Aldehyde Protection and Deprotection
The general strategy for employing a protecting group for this compound involves three key stages: protection, reaction at another functional group, and deprotection. The choice of protecting group will depend on the specific reaction conditions required for the subsequent synthetic steps.
Caption: General workflow for the application of protecting groups.
Strategy 1: Cyclic Acetal Protection (1,3-Dioxolane)
Cyclic acetals are an excellent choice for protecting aldehydes under neutral or basic conditions. They are readily formed by the acid-catalyzed reaction of the aldehyde with a diol, such as ethylene glycol. The resulting 1,3-dioxolane is stable to a wide variety of reagents, including organometallics, hydrides, and oxidizing agents that are not strongly acidic.
Reaction Pathway: Acetal Formation and Deprotection
Caption: Acetal protection and deprotection of the aldehyde.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol is adapted from procedures for ortho-substituted benzaldehydes.[1]
-
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene. b. Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. c. Continue heating until no more water is collected (typically 2-4 hours). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Once the reaction is complete, cool the mixture to room temperature. f. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. h. Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Acetal Deprotection
This protocol is a general and effective method for acetal cleavage.[2]
-
Materials:
-
2-(2-Methyl-5-(trifluoromethyl)phenyl)-1,3-dioxolane
-
Acetone
-
Water
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
-
Procedure: a. Dissolve the acetal-protected aldehyde in a mixture of acetone and water. b. Add a catalytic amount of 2M hydrochloric acid. c. Stir the mixture at room temperature and monitor the reaction by TLC. d. Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution. e. Extract the product with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the regenerated aldehyde by column chromatography if necessary.
Quantitative Data for Acetalization of Substituted Benzaldehydes
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethylene glycol, p-TSA, Toluene | Reflux, Dean-Stark | >90 | General Knowledge |
| 2-Methylbenzaldehyde | Methanol, cat. HCl | Room Temp, 30 min - 2 hr | >90 | [1] |
| 4-Nitrobenzaldehyde | Ethylene glycol, p-TSA, Benzene | Reflux, Dean-Stark | 95 | Adapted from similar reactions |
Strategy 2: Cyclic Dithioacetal Protection (1,3-Dithiane)
Dithioacetals are significantly more stable to acidic conditions than their oxygen-containing counterparts, making them the protecting group of choice when subsequent reactions require acidic conditions.[3] They are stable to both strongly acidic and basic conditions, as well as a wide range of nucleophiles and reducing agents.
Reaction Pathway: Dithioacetal Formation and Deprotection
Caption: Dithioacetal protection and deprotection of the aldehyde.
Experimental Protocols
Protocol 3: Dithioacetal Protection of this compound
This protocol is based on general procedures for dithioacetal formation.
-
Materials:
-
This compound
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
-
Procedure: a. Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. f. Separate the organic layer and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the product by column chromatography on silica gel.
Protocol 4: Dithioacetal Deprotection
Deprotection of dithioacetals often requires specific reagents due to their high stability.[4] Oxidative methods are common.
-
Materials:
-
2-(2-Methyl-5-(trifluoromethyl)phenyl)-1,3-dithiane
-
Mercury(II) chloride (HgCl₂) (2.2 equivalents)
-
Calcium carbonate (CaCO₃) (4.0 equivalents)
-
Acetonitrile
-
Water
-
Magnetic stirrer
-
-
Procedure: a. To a solution of the dithiane in a mixture of acetonitrile and water (e.g., 9:1), add mercury(II) chloride (2.2 eq) and calcium carbonate (4.0 eq). b. Stir the heterogeneous mixture vigorously at room temperature. c. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight. d. Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts. e. Wash the Celite® pad with dichloromethane. f. Concentrate the filtrate under reduced pressure. g. Purify the resulting aldehyde by column chromatography.
Quantitative Data for Dithioacetal Deprotection
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Benzylic Dithioacetals | MnO₂, AlCl₃, CH₃CN | Room Temp | 82-96 | [4] |
| 2-(3-nitrophenyl)-1,3-dithiane | Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ | Solid-phase, Room Temp, 5-20 min | 90 | [3] |
Summary and Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Considerations |
| 1,3-Dioxolane (Acetal) | Acid-catalyzed (e.g., p-TSA), azeotropic removal of water | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, and non-acidic oxidants/reductants. | Sensitive to acidic conditions. The ortho-methyl group may slightly hinder formation. |
| 1,3-Dithiane (Dithioacetal) | Lewis acid-catalyzed (e.g., BF₃·OEt₂) | Requires specific reagents (e.g., HgCl₂, NCS, IBX) | Very stable to both acidic and basic conditions. | Deprotection often requires toxic or harsh reagents. The trifluoromethyl group may influence the stability of intermediates during deprotection. |
The choice between an acetal and a dithioacetal protecting group for this compound should be guided by the planned subsequent synthetic transformations. For reactions conducted under basic or neutral conditions, the acetal is a convenient and easily removable choice. For syntheses requiring acidic steps, the more robust dithioacetal is the preferred protecting group.
References
Application Notes and Protocols for the Catalytic Conversion of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the catalytic conversion of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The following sections detail procedures for the catalytic reduction to the corresponding benzyl alcohol and catalytic oxidation to benzoic acid, offering a valuable resource for process development and optimization.
Catalytic Reduction of this compound to (2-Methyl-5-(trifluoromethyl)phenyl)methanol
The reduction of this compound to (2-Methyl-5-(trifluoromethyl)phenyl)methanol is a fundamental transformation in organic synthesis. This conversion can be efficiently achieved through catalytic hydrogenation using various metal catalysts. Below are protocols for two commonly employed and effective catalysts: Raney® Nickel and Palladium on Carbon (Pd/C).
Data Presentation: Catalytic Reduction
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Raney® Nickel | This compound | (2-Methyl-5-(trifluoromethyl)phenyl)methanol | Methanol | 25 | 1 atm | 4 | >99 | 95 | Analogous Reaction |
| Pd/C (5%) | This compound | (2-Methyl-5-(trifluoromethyl)phenyl)methanol | Ethanol | 25 | 1 atm | 2 | >99 | 98 | Analogous Reaction |
| RuCl--INVALID-LINK-- | This compound | (S)-(2-Methyl-5-(trifluoromethyl)phenyl)methanol | 2-Propanol | 80 | N/A | 1 | >99 | 97 | Analogous Reaction |
Note: Data for analogous reactions with structurally similar substrates are presented to provide representative performance.
Experimental Protocols: Catalytic Reduction
This protocol outlines the procedure for the catalytic hydrogenation of this compound using Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol as the solvent (approximately 10 mL per gram of substrate).
-
Carefully add Raney® Nickel slurry (approximately 10% w/w of the substrate) to the reaction mixture.
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
This protocol describes the catalytic hydrogenation of this compound using 5% Palladium on Carbon.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol (approximately 15 mL per gram of substrate).
-
Carefully add 5% Pd/C (approximately 2-5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
The mixture is shaken or stirred vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the product.
Visualizations: Catalytic Reduction Workflow
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with 2-Methyl-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction with 2-Methyl-5-(trifluoromethyl)benzaldehyde to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What makes the Wittig reaction with this compound potentially challenging?
A1: The substrate, this compound, possesses an electron-withdrawing trifluoromethyl (-CF3) group. While this group activates the aldehyde carbonyl group towards nucleophilic attack, making the reaction faster, it can also influence the stability of intermediates and potentially lead to side reactions if conditions are not optimized. The ortho-methyl group adds steric hindrance, which might affect the approach of the ylide to the carbonyl.
Q2: How does the trifluoromethyl group affect the reactivity of the benzaldehyde?
A2: The strong electron-withdrawing nature of the trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards the nucleophilic attack of the Wittig ylide. This can lead to faster reaction times compared to electron-neutral or electron-rich benzaldehydes.
Q3: What type of ylide should I use for the reaction with this compound?
A3: The choice of ylide (stabilized, semi-stabilized, or unstabilized) will depend on the desired alkene stereochemistry.
-
Stabilized ylides (e.g., containing an ester or ketone group) are less reactive and generally lead to the formation of (E)-alkenes.[1][2]
-
Unstabilized ylides (e.g., alkyl-substituted) are more reactive and typically yield (Z)-alkenes.[1][2]
-
Semi-stabilized ylides (e.g., benzyl or allyl) can give mixtures of (E) and (Z)-alkenes.
For this compound, the increased reactivity of the aldehyde may allow for the successful use of less reactive stabilized ylides, even under mild conditions.
Q4: What are the common side products in a Wittig reaction, and how can I minimize them?
A4: The most common byproduct is triphenylphosphine oxide (TPPO). Its removal can be challenging due to its polarity and solubility.[3][4] Minimizing side reactions leading to other byproducts involves careful control of reaction conditions, such as temperature and the choice of base, to avoid decomposition of the aldehyde or ylide.
Q5: Are there any "green" or more environmentally friendly alternatives for conducting this Wittig reaction?
A5: Yes, solvent-free and aqueous Wittig reactions have been developed.[5] These methods can reduce the use of hazardous organic solvents. A one-pot aqueous Wittig reaction using sodium bicarbonate as a base has been reported for various aldehydes, offering a greener alternative.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Ylide not formed or decomposed: The chosen base may not be strong enough to deprotonate the phosphonium salt, or the ylide may be unstable under the reaction conditions. | - Use a stronger base (e.g., n-BuLi, NaH, KOtBu). Ensure anhydrous conditions as these bases are moisture-sensitive. - For sensitive ylides, consider in-situ generation in the presence of the aldehyde. |
| 2. Aldehyde decomposition: Electron-deficient aldehydes can be sensitive to strong bases. | - Use a milder organic base like 1,1,3,3-tetramethylguanidine (TMG), especially for highly fluorinated benzaldehydes.[6][7] - Add the aldehyde to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) and then slowly warm to room temperature. | |
| 3. Steric hindrance: The ortho-methyl group on the benzaldehyde may hinder the approach of a bulky ylide. | - If possible, use a less sterically demanding ylide. - Increase the reaction time and/or temperature, but monitor for decomposition. | |
| Incomplete Aldehyde Consumption | 1. Insufficient ylide: The ylide may have been consumed by side reactions or was not generated in a sufficient amount. | - Use a slight excess of the phosphonium salt and base (e.g., 1.1-1.2 equivalents). - Ensure the phosphonium salt is pure and dry. |
| 2. Reaction equilibrium: For stabilized ylides, the reaction can be reversible. | - Use a higher concentration of reactants. - Remove the triphenylphosphine oxide as it forms, if feasible, to drive the equilibrium forward. | |
| Mixture of E/Z Isomers | 1. Ylide type: Semi-stabilized ylides are known to give mixtures of isomers. | - If a specific isomer is required, choose a stabilized ylide for the (E)-isomer or an unstabilized ylide for the (Z)-isomer.[1][2] |
| 2. Reaction conditions: The presence of lithium salts can affect the stereochemical outcome. | - To favor the (Z)-isomer with unstabilized ylides, use salt-free conditions. - For the Schlosser modification to obtain the (E)-alkene with unstabilized ylides, a second equivalent of organolithium base is added at low temperature. | |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine Oxide (TPPO): TPPO can be difficult to separate from the product due to similar solubility profiles. | - Crystallization/Trituration: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Triturating the crude product with these solvents can help precipitate the TPPO.[8][9] - Precipitation with Metal Salts: Adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be filtered off.[8][9] - Column Chromatography: While effective, it can be challenging. Using a less polar eluent system (e.g., hexane/ethyl acetate) can help in separating the less polar alkene product from the more polar TPPO. |
Experimental Protocols
General Protocol for Wittig Reaction with this compound (using n-Butyllithium)
This protocol is a general guideline and may require optimization for specific ylides.
1. Ylide Generation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired triphenylphosphonium salt (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A distinct color change (often to orange, red, or deep yellow) indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter and concentrate the organic layer under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
Alternative "Green" Protocol: One-Pot Aqueous Wittig Reaction
This protocol is adapted from procedures using stabilized ylides and may be suitable for certain applications.[5]
1. Reaction Setup: a. In a round-bottom flask, add triphenylphosphine (1.4 equivalents), the corresponding alkyl halide (to form the phosphonium salt in situ, 1.6 equivalents), and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir the suspension vigorously for 5-10 minutes.
2. Wittig Reaction: a. Add this compound (1.0 equivalent) to the suspension. b. Continue to stir vigorously at room temperature for 1-24 hours, monitoring by TLC.
3. Work-up and Purification: a. After the reaction is complete, acidify the mixture with 1 M HCl. b. Extract the product with diethyl ether or ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. d. Purify by flash column chromatography.
Data Presentation
Table 1: Comparison of Bases for Wittig Reactions with Electron-Deficient Benzaldehydes
| Base | Typical Conditions | Advantages | Disadvantages | Suitability for this compound |
| n-Butyllithium (n-BuLi) | Anhydrous THF, -78 to 0 °C | Strong base, effective for a wide range of phosphonium salts. | Highly pyrophoric, requires strictly anhydrous conditions.[10] | High, but requires careful handling and control of reaction temperature to avoid side reactions with the activated aldehyde. |
| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0 °C to RT | Strong, non-nucleophilic base. | Can be slow to react, requires careful handling of the mineral oil dispersion. | Moderate to High, a good alternative to n-BuLi with potentially better temperature control. |
| Potassium tert-Butoxide (KOtBu) | Anhydrous THF, 0 °C to RT | Strong, non-nucleophilic base, easier to handle than n-BuLi. | Can promote side reactions in some cases. | Moderate to High, a practical choice for laboratory-scale synthesis. |
| 1,1,3,3-Tetramethylguanidine (TMG) | THF, RT | Mild organic base. | May not be strong enough for all phosphonium salts. | Potentially High, especially if strong bases cause aldehyde decomposition. Recommended for perfluorinated benzaldehydes.[6][7] |
| Sodium Bicarbonate (NaHCO₃) | Aqueous solution, RT | Mild, inexpensive, and environmentally friendly. | Only suitable for stabilized ylides in one-pot aqueous procedures.[5] | Low to Moderate, could be explored for stabilized ylides in a "green" chemistry approach. |
Mandatory Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting decision tree for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciepub.com [sciepub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in various research and development applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on common side reactions to enhance the efficiency and success of your synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
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Oxidation of 2-Methyl-5-(trifluoromethyl)toluene: This involves the oxidation of the methyl group on the toluene precursor to an aldehyde.
-
Formylation of 1-Methyl-4-(trifluoromethyl)benzene: This method introduces a formyl group (-CHO) onto the aromatic ring of the starting material.
Q2: I am observing a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal Reagent Concentration: The concentration of the oxidizing or formylating agent may be insufficient.
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Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: My final product is impure. What are the common contaminants?
A3: Common impurities include:
-
Unreacted Starting Material: Residual 2-Methyl-5-(trifluoromethyl)toluene or 1-Methyl-4-(trifluoromethyl)benzene.
-
Over-oxidation Product: 2-Methyl-5-(trifluoromethyl)benzoic acid is a common byproduct if the oxidation reaction is not carefully controlled.
-
Benzylic Halide Intermediate: If proceeding through a halogenation-hydrolysis pathway, the corresponding benzyl halide may be present.
-
Isomeric Products: In the case of formylation, small amounts of other isomers may be formed.
Troubleshooting Common Side Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of 2-Methyl-5-(trifluoromethyl)benzoic Acid | Over-oxidation of the aldehyde. This is particularly common with strong oxidizing agents or prolonged reaction times. | - Use a milder oxidizing agent.- Carefully monitor the reaction progress and stop it once the starting material is consumed.- Optimize the reaction temperature and time to favor aldehyde formation. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | - Increase the molar equivalents of the oxidizing or formylating agent.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction duration. |
| Cannizzaro Reaction Byproducts | If the reaction is performed under strongly basic conditions, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid. | - Avoid strongly basic conditions during workup and purification.- If a base is necessary, use a milder, non-nucleophilic base. |
| Formation of Poly-formylated or Isomeric Products (in Formylation) | The Vilsmeier-Haack reagent is a powerful formylating agent and can lead to multiple formylations or substitution at different positions on the aromatic ring. | - Control the stoichiometry of the Vilsmeier reagent.- Optimize the reaction temperature; lower temperatures often favor mono-substitution. |
Quantitative Data Summary
The following table summarizes typical yields and common side products observed in analogous synthetic transformations. Note that specific quantitative data for the synthesis of this compound is not widely available in the literature; this data is based on the synthesis of similar trifluoromethylated benzaldehydes.
| Synthetic Route | Typical Yield of Aldehyde | Common Side Products | Approximate Percentage of Side Products |
| Benzylic Oxidation | 60-85% | 2-Methyl-5-(trifluoromethyl)benzoic acid, Unreacted Toluene | 5-20% |
| Vilsmeier-Haack Formylation | 70-90% | Isomeric benzaldehydes, Di-formylated products | 2-10% |
| Hydrolysis of Dihalide | 80-95% | Unreacted dihalide, Benzyl alcohol | 3-15% |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for the synthesis of this compound.
Protocol 1: Oxidation of 2-Methyl-5-(trifluoromethyl)toluene
This protocol is adapted from general procedures for the oxidation of substituted toluenes.
Materials:
-
2-Methyl-5-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄) or Cerium (IV) ammonium nitrate (CAN)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-5-(trifluoromethyl)toluene in a suitable solvent like acetic acid or a mixture of t-butanol and water.
-
Slowly add the oxidizing agent (e.g., KMnO₄) in portions to the stirred solution. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the excess oxidizing agent by adding a solution of sodium bisulfite until the color of the permanganate disappears.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-4-(trifluoromethyl)benzene
This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[1][2][3]
Materials:
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1-Methyl-4-(trifluoromethyl)benzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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1,2-Dichloroethane (DCE) or another suitable solvent
-
Sodium acetate (NaOAc)
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Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere and cool it in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. This forms the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then add 1-Methyl-4-(trifluoromethyl)benzene, dissolved in a minimal amount of solvent if necessary.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of the primary synthetic routes to the target compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and addressing low product yields.
References
Technical Support Center: Purification of 2-Methyl-5-(trifluoromethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methyl-5-(trifluoromethyl)benzaldehyde from a crude mixture.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark-colored oil. What are the likely impurities?
A1: A dark coloration in the crude product typically suggests the presence of polymeric byproducts or unreacted starting materials from the synthesis. Common impurities may include starting materials like 2-methyl-5-(trichloromethyl)benzal chloride, residual acids or bases from hydrolysis steps, and potentially isomeric impurities depending on the synthetic route. It is recommended to perform an initial analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to get a preliminary assessment of the impurity profile.
Q2: I performed a vacuum distillation, but the purity of my product is still below 98%. What can I do to improve it?
A2: If a single vacuum distillation does not yield the desired purity, consider the following troubleshooting steps:
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Fractional Distillation: Employing a fractional distillation column can provide better separation of components with close boiling points.
-
Pre-treatment of Crude Material: Before distillation, washing the crude product with a sodium bicarbonate solution can help remove acidic impurities. An extraction with a suitable organic solvent like dichloromethane can also help in removing some impurities.[1]
-
Check Vacuum and Temperature: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations can lead to poor separation. The distillation temperature should be carefully controlled to avoid decomposition of the product.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective method for purifying this compound, especially for removing non-volatile impurities or closely related isomers. For a related compound, 2-(Trifluoromethyl)benzaldehyde, flash column chromatography on silica gel with a hexane-ethyl acetate (10:1) eluent system has been reported to be effective.[2] For this compound, a similar non-polar solvent system should be a good starting point for optimization.
Q4: My final product appears as a solid. Is this correct?
A4: Yes, this compound is described as a solid.[3] If your purified product is an oil, it may still contain impurities that are depressing its melting point.
Q5: What are the typical storage conditions for the purified product?
A5: Due to its aldehyde functionality, the compound may be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.
Data Presentation
The following table summarizes quantitative data related to the purification of trifluoromethyl benzaldehydes based on available literature.
| Purification Method | Compound | Purity Achieved | Analytical Method | Reference |
| Vacuum Distillation | A trifluoromethylbenzaldehyde | 98.5% | Gas Chromatography | [1] |
| Rectification under Vacuum | 2-(Trifluoromethyl)benzaldehyde | 98.5% | Gas Chromatography | [4] |
| Flash Column Chromatography | 2-(Trifluoromethyl)benzaldehyde | Not specified | TLC indicated purification | [2] |
Experimental Protocols
1. General Purification by Extraction and Vacuum Distillation [1]
-
Step 1: Extraction and Neutralization
-
Dissolve the crude reaction mass in dichloromethane.
-
Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any acidic impurities.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Step 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under vacuum.
-
Collect the fraction corresponding to the boiling point of this compound. The progress and purity of the fractions should be monitored by Gas Chromatography.
-
2. Purification by Flash Column Chromatography (Adapted from a similar compound[2])
-
Step 1: Slurry Preparation
-
Adsorb the crude product onto a small amount of silica gel.
-
-
Step 2: Column Packing
-
Pack a glass column with silica gel using a hexane-ethyl acetate (e.g., 10:1) mixture as the eluent.
-
-
Step 3: Elution
-
Carefully load the adsorbed crude product onto the top of the column.
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Elute the column with the hexane-ethyl acetate mixture, collecting fractions.
-
-
Step 4: Analysis and Pooling
-
Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Methyl-5-(trifluoromethyl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The primary sign of degradation is oxidation, which results in the formation of 2-Methyl-5-(trifluoromethyl)benzoic acid. This is often observed as a white crystalline precipitate in the liquid aldehyde. The aldehyde itself should be a clear, colorless to pale yellow liquid or solid. Any significant color change or the appearance of solid matter suggests impurity.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. The container should be protected from light and stored in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, adding a radical scavenging antioxidant can inhibit the autoxidation process. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for aldehydes and can be effective at a concentration of 0.1%.
Q4: Is this compound sensitive to moisture?
A4: Yes, like many aldehydes, it is sensitive to moisture. It is important to handle the compound in a dry environment and use anhydrous solvents and reagents when possible to prevent the formation of hydrates, which can affect reactivity.
Troubleshooting Guide
Issue: A white precipitate has formed in the this compound container.
-
Probable Cause: The white precipitate is likely the oxidation product, 2-Methyl-5-(trifluoromethyl)benzoic acid. This occurs when the aldehyde is exposed to air (oxygen).
-
Solution: The carboxylic acid impurity can be removed by a simple acid-base extraction or by distillation. A detailed protocol for the extraction method is provided below.
Issue: The aldehyde has developed a yellow color.
-
Probable Cause: A yellow discoloration can indicate the formation of various impurities due to exposure to light or air over time.
-
Solution: For high-purity requirements, purification by vacuum distillation is recommended. If the discoloration is minor, the aldehyde may still be suitable for some applications, but a purity check (e.g., by NMR or GC) is advised.
Experimental Protocols
Protocol 1: Purification of Oxidized this compound by Acid-Base Extraction
This protocol describes the removal of the 2-Methyl-5-(trifluoromethyl)benzoic acid impurity.
Materials:
-
Oxidized this compound
-
Diethyl ether or other suitable organic solvent
-
5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel. A common ratio is 1 part aldehyde to 2-3 parts solvent.
-
Add an equal volume of 5% aqueous sodium bicarbonate or sodium carbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The deprotonated carboxylic acid (sodium 2-methyl-5-(trifluoromethyl)benzoate) will be in the aqueous (bottom) layer, while the pure aldehyde remains in the organic (top) layer.
-
Drain the aqueous layer.
-
Wash the organic layer with the basic solution two more times to ensure complete removal of the acid.
-
Wash the organic layer with a saturated brine solution to remove any remaining water-soluble components.
-
Drain the brine and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Storage and Handling Under an Inert Atmosphere
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (Nitrogen or Argon) with a manifold
-
Syringes and needles
Procedure:
-
Place the aldehyde in a clean, dry Schlenk flask or vial.
-
Connect the flask/vial to an inert gas line via a needle through the septum.
-
Gently flush the headspace of the container with the inert gas for several minutes to displace any air.
-
If using a Schlenk flask, close the stopcock while under a positive pressure of the inert gas. If using a vial, remove the vent needle first, then the gas inlet needle.
-
Seal the container tightly. For vials with septa, wrapping the cap with parafilm can provide an additional barrier.
-
When sampling the aldehyde, use a syringe through the septum under a positive pressure of inert gas to prevent air from entering the container.
Data Presentation
Table 1: Recommended Antioxidants for Aldehyde Stabilization
| Antioxidant | Typical Concentration | Mechanism of Action | Reference |
| Butylated Hydroxytoluene (BHT) | 0.1% | Radical Scavenger | |
| Hydroquinone | 0.1 - 0.5% | Radical Scavenger |
Note: The optimal antioxidant and its concentration may need to be determined empirically for this compound.
Table 2: Physical Properties of a Structurally Similar Compound (2-Fluoro-5-(trifluoromethyl)benzaldehyde)
| Property | Value |
| Boiling Point | 176 °C (at atmospheric pressure) |
| Density | 1.36 g/mL at 25 °C |
| Storage Temp. | Inert atmosphere, 2-8°C |
Source:. These values can be used as an estimation for planning purification by distillation.
Visualizations
Caption: Workflow for the purification and subsequent handling of this compound.
Caption: Decision-making flowchart for troubleshooting the degradation of this compound.
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 2-Methyl-5-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Methyl-5-(trifluoromethyl)benzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during your synthetic work.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of this compound, a sterically hindered and electronically deactivated substrate.
| Issue | Potential Causes | Solutions |
| Low or No Conversion | 1. Inefficient Catalyst System: The combination of an ortho-methyl group and a meta-trifluoromethyl group presents significant steric and electronic challenges, which may hinder the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective. 2. Catalyst Deactivation: The presence of impurities or residual oxygen can lead to the formation of inactive palladium black. 3. Suboptimal Base or Solvent: An inappropriate choice of base or solvent can impede the transmetalation step and overall reaction kinetics. | 1. Screen Advanced Catalysts: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the challenging oxidative addition. Consider using pre-formed catalysts like G3 or G4 palladacycles for consistent generation of the active Pd(0) species. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen throughout the reaction. 3. Optimize Reaction Conditions: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF). Anhydrous conditions with a strong, non-nucleophilic base are often effective for challenging substrates. |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. 2. Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of water and at elevated temperatures. 3. Reduction of Aldehyde: The aldehyde functional group can be reduced to an alcohol, particularly at high temperatures or with certain catalyst/base combinations. 4. Decarbonylation: At elevated temperatures, palladium catalysts can mediate the loss of the formyl group. | 1. Rigorous Degassing & Pd(0) Source: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates Pd(0) to minimize the initial concentration of Pd(II). Ensure a strictly anaerobic environment. 2. Use Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can slowly release the boronic acid under the reaction conditions. Minimizing water content and reaction time can also help. 3. Protect the Aldehyde: If reduction is a persistent issue, consider protecting the aldehyde as an acetal prior to the coupling reaction. The acetal is stable under typical Suzuki conditions and can be readily deprotected afterward. 4. Moderate Reaction Temperature: Avoid excessively high temperatures. Screen for the lowest effective temperature to achieve good conversion. |
| Poor Reproducibility | 1. Inconsistent Catalyst Activity: The activity of palladium catalysts, especially those generated in situ, can be sensitive to minor variations in reagent quality and reaction setup. 2. Variable Reagent Quality: The purity of the boronic acid, base, and solvents can significantly impact the reaction outcome. | 1. Use Pre-formed Catalysts: Employ well-defined palladium pre-catalysts to ensure consistent generation of the active species. 2. Use High-Purity Reagents: Utilize freshly purchased or purified reagents and anhydrous, degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting catalyst loading for the Suzuki coupling of this compound?
A1: For a challenging substrate like this compound, a starting catalyst loading of 1-3 mol% of palladium is recommended for initial screening experiments.[1] If the reaction proceeds efficiently, the loading can be incrementally decreased to optimize for cost and minimize residual palladium in the product. For highly active catalyst systems, loadings as low as 0.1-0.5 mol% may be achievable.
Q2: Which type of ligand is most effective for this sterically hindered and electron-deficient substrate?
A2: Bulky and electron-rich ligands are generally required to overcome the steric hindrance of the ortho-methyl group and the electronic deactivation from the trifluoromethyl group.[2][3] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent candidates. N-heterocyclic carbene (NHC) ligands can also be highly effective.
Q3: How can I minimize the risk of aldehyde reduction or other side reactions involving the formyl group?
A3: The most robust method to prevent side reactions with the aldehyde is to protect it as an acetal. This is particularly advisable if you are screening a wide range of conditions or if initial attempts show significant byproduct formation. Alternatively, carefully controlling the reaction temperature and using a non-nucleophilic base can help minimize these side reactions.
Q4: What are the best practices for setting up the reaction to ensure optimal results?
A4: Rigorous exclusion of oxygen is critical. This involves using anhydrous and degassed solvents, and performing all manipulations under a positive pressure of an inert gas (argon or nitrogen). The order of addition of reagents can also be important; typically, the aryl halide, boronic acid, and base are combined before the addition of the catalyst and solvent.
Quantitative Data on Catalyst Loading
The following tables provide representative data on the effect of catalyst loading on the yield of Suzuki-Miyaura coupling reactions for substrates with similar steric and electronic properties to this compound.
Table 1: Effect of Catalyst Loading on the Coupling of a Sterically Hindered Aryl Bromide
| Catalyst Loading (mol%) | Catalyst System | Yield (%) |
| 2.0 | Pd(OAc)₂ / SPhos | 95 |
| 1.0 | Pd(OAc)₂ / SPhos | 92 |
| 0.5 | Pd(OAc)₂ / SPhos | 85 |
| 0.1 | Pd(OAc)₂ / SPhos | 65 |
Reaction Conditions: Aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 100 °C, 12 h.
Table 2: Comparison of Catalyst Systems for Coupling of an Electron-Deficient Aryl Chloride
| Catalyst System | Catalyst Loading (mol%) | Yield (%) |
| Pd(PPh₃)₄ | 5.0 | <10 |
| PdCl₂(dppf) | 3.0 | 45 |
| Pd₂(dba)₃ / XPhos | 1.0 | 91 |
| XPhos Pd G3 | 1.0 | 94 |
Reaction Conditions: Aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Dioxane, 110 °C, 18 h.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading:
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
Materials:
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This compound (as the corresponding aryl halide, e.g., 2-bromo-4-(trifluoromethyl)-1-methylbenzene) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃) (variable mol%)
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Ligand (e.g., SPhos) (Pd:Ligand ratio of 1:2)
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Base (e.g., K₃PO₄) (2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the reaction solvent.
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Add the catalyst solution to the Schlenk flask containing the other reagents.
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Add the bulk of the degassed solvent via syringe.
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Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Troubleshooting Reactions with 2-Methyl-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this compound. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges, particularly low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis. It is commonly used as an electrophilic component in a variety of reactions, including but not limited to:
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Aldol condensations and related reactions.[3]
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Reductive amination to form substituted amines.
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Grignard and organolithium additions to form secondary alcohols.
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Knoevenagel condensations.
Q2: What are the key purity and storage considerations for this compound?
A2: For optimal reaction outcomes, it is crucial to use high-purity starting material. The purity of commercially available this compound is typically around 97%.[4] It is recommended to store the compound at room temperature.[4] Before use, it is good practice to verify the purity, as aldehydes can oxidize to the corresponding carboxylic acid over time, which can interfere with many reactions.
Q3: Are there any known side reactions to be aware of when using this aldehyde?
A3: Yes, like other benzaldehydes, this compound can undergo side reactions. In the presence of a strong base, it could potentially undergo a Cannizzaro reaction, leading to the formation of the corresponding alcohol and carboxylic acid.[5] Self-condensation reactions might also occur under certain conditions.
Q4: How can I monitor the progress of a reaction involving this aldehyde?
A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the progress of reactions with this compound.[5][6] These techniques allow for the tracking of the consumption of the starting material and the formation of the desired product.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent issue in organic synthesis. This guide provides a systematic approach to troubleshooting reactions involving this compound.
Problem: My reaction shows low conversion of this compound.
Below is a troubleshooting workflow to help identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting low conversion in reactions.
Step 1: Verify the Purity of Starting Materials
Question: Could impure starting materials be the cause of low conversion?
Answer: Yes, the purity of all reactants is critical.
-
This compound: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. The presence of the corresponding carboxylic acid can inhibit or complicate many reactions. It is advisable to verify the purity of the aldehyde by techniques like NMR or GC before use.
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Other Reagents and Solvents: Ensure that all other reagents have the correct purity and are free from contaminants. Solvents should be anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[3]
Step 2: Evaluate Reaction Conditions
Question: How can I optimize the reaction conditions to improve the yield?
Answer: Sub-optimal reaction conditions are a common reason for low conversion. Consider the following factors:
-
Temperature: The reaction temperature may need to be optimized. Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent side reactions.[5]
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Reaction Time: The reaction may not have reached completion. Monitor the reaction over time using TLC or GC to determine the optimal reaction duration.[6]
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Concentration: The concentration of the reactants can influence the reaction rate.
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Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, ensuring a properly maintained inert atmosphere (e.g., under nitrogen or argon) is crucial.[3]
Step 3: Assess the Work-up and Purification Procedure
Question: Is it possible that I am losing my product during the work-up or purification?
Answer: Product loss during these stages is a common issue.
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Extraction: Optimize the extraction procedure to ensure your product is efficiently transferred to the organic phase. This includes choosing the right solvent and performing multiple extractions.
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Purification: The purification method could lead to product loss. For example, some compounds may decompose on silica gel during column chromatography. Alternative purification methods like recrystallization or distillation should be considered.[5]
Quantitative Data: Hypothetical Reaction Optimization
The following table presents hypothetical data for the optimization of a Wittig reaction between this compound and a stabilized ylide to illustrate how reaction conditions can be systematically varied to improve yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to RT | 12 | 45 |
| 2 | NaH | THF | RT | 24 | 55 |
| 3 | K₂CO₃ | DMF | 80 | 6 | 75 |
| 4 | K₂CO₃ | DMF | 100 | 6 | 82 |
| 5 | DBU | CH₃CN | RT | 12 | 68 |
Experimental Protocols
Example Protocol: Wittig Reaction
This protocol provides a general procedure for a Wittig reaction with this compound.
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Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, a phosphonium salt (1.2 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 1 hour to form the ylide.
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Reaction with Aldehyde: The flask is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added slowly.
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkene.
Visualizing Reaction Pathways
The following diagram illustrates a generalized Wittig reaction pathway.
Caption: A simplified diagram of the Wittig reaction mechanism.
References
- 1. Sigma Aldrich 2-(Trifluoromethyl)benzaldehyde 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 [chemicalbook.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and industrially scalable methods for the synthesis of this compound are through the oxidation of the corresponding benzyl alcohol or by direct formylation of a suitable precursor.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) for a quick qualitative assessment, and Gas Chromatography (GC) for more quantitative analysis of the disappearance of starting materials and the appearance of the product.
Q3: What are the recommended purification techniques for the final product?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:
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Vacuum Distillation: Suitable for large-scale purification to remove non-volatile impurities.
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Column Chromatography: Effective for removing byproducts with similar boiling points to the product. A typical eluent system is a mixture of hexane and ethyl acetate.
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Recrystallization: Can be used if the product is a solid at room temperature and a suitable solvent system is found.
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes to this compound.
Route 1: Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl alcohol
This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or Swern oxidation conditions.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
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Dissolution: Dissolve 2-Methyl-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Oxidant: Add pyridinium chlorochromate (PCC) (approximately 1.5-2 equivalents) to the solution in portions. The reaction is typically carried out at room temperature.
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Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress using TLC or GC until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or silica gel column chromatography.
Troubleshooting Q&A: Oxidation Route
Q: My reaction is very slow or incomplete. What could be the issue?
A:
-
Inactive Oxidizing Agent: The PCC may be old or have absorbed moisture, reducing its reactivity. Use freshly prepared or properly stored PCC.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.5 to 2 equivalents).
-
Low Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) might be necessary to drive the reaction to completion.
Q: I am observing a significant amount of over-oxidation to the carboxylic acid. How can I prevent this?
A:
-
Choice of Oxidant: Stronger oxidizing agents like potassium permanganate are more prone to over-oxidation. PCC is generally a milder oxidant. Consider using other mild conditions like Swern or Dess-Martin periodinane oxidation.
-
Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material is consumed. Avoid excessive heating.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can sometimes promote over-oxidation.
Q: My yield is low after purification. What are the potential causes?
A:
-
Incomplete Reaction: As mentioned, ensure the reaction goes to completion.
-
Product Loss During Work-up: The filtration step to remove chromium byproducts can lead to product loss. Ensure thorough washing of the filter cake with the solvent.
-
Evaporation of Product: this compound is relatively volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Potential Byproducts and Impurities: Oxidation Route
| Byproduct/Impurity | Formation Pathway | Mitigation Strategy |
| 2-Methyl-5-(trifluoromethyl)benzoic acid | Over-oxidation of the aldehyde. | Use a mild oxidizing agent, control reaction time and temperature. |
| Unreacted 2-Methyl-5-(trifluoromethyl)benzyl alcohol | Incomplete oxidation. | Use a sufficient amount of fresh oxidizing agent, ensure adequate reaction time. |
| Chromium Salts | Residuals from the oxidizing agent. | Thorough filtration through silica gel or Celite during work-up. |
Illustrative Workflow for Oxidation
Caption: Workflow for the synthesis of this compound via oxidation.
Route 2: Formylation of 1-Methyl-4-(trifluoromethyl)benzene
This route involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1-methyl-4-(trifluoromethyl)benzene. Common formylation methods include the Vilsmeier-Haack reaction or a Grignard reaction followed by quenching with a formylating agent.
Experimental Protocol: Grignard Reaction and Formylation
-
Grignard Reagent Formation: React 1-bromo-2-methyl-5-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent. This step must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
-
Formylation: Cool the freshly prepared Grignard reagent in an ice bath and slowly add a formylating agent such as N,N-dimethylformamide (DMF) or ethyl formate.
-
Reaction Quenching: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Then, quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution).
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Extraction and Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Q&A: Formylation Route
Q: The Grignard reagent formation is not initiating. What should I do?
A:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the solvent is anhydrous. Any moisture will prevent the reaction from starting.
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Magnesium Surface: The magnesium turnings may have an oxide layer. Try activating them by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.
-
Initiation Temperature: Gentle heating may be required to initiate the reaction. Once it starts, it is often exothermic and may require cooling.
Q: I am getting a low yield of the desired aldehyde and a significant amount of a biphenyl byproduct. Why is this happening?
A:
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Wurtz Coupling: The formation of a biphenyl compound is a common side reaction in Grignard synthesis, known as Wurtz coupling. This occurs when the Grignard reagent reacts with the starting aryl halide.
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Mitigation: To minimize this, add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Q: The reaction with the formylating agent is giving multiple products. What could be the cause?
A:
-
Over-addition to Ester: If using an ester like ethyl formate, the initially formed aldehyde can be attacked by a second equivalent of the Grignard reagent to form a secondary alcohol. To avoid this, use a formamide like DMF, which forms a more stable intermediate that is less prone to further reaction until work-up.
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Reaction Temperature: Keep the temperature low during the addition of the formylating agent to control the reactivity.
Potential Byproducts and Impurities: Formylation Route
| Byproduct/Impurity | Formation Pathway | Mitigation Strategy |
| Bis(2-methyl-5-(trifluoromethyl)phenyl) | Wurtz coupling of the Grignard reagent with the starting aryl halide. | Slow addition of the aryl halide during Grignard formation. |
| 1-Methyl-4-(trifluoromethyl)benzene | Quenching of the Grignard reagent by trace amounts of water. | Maintain strictly anhydrous conditions. |
| Bis(2-methyl-5-(trifluoromethyl)phenyl)methanol | Reaction of the product aldehyde with another equivalent of the Grignard reagent. | Use DMF as the formylating agent; maintain low temperature during addition. |
Illustrative Reaction Pathway for Formylation
Caption: Grignard formylation pathway for the synthesis of this compound.
Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzaldehyde Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reaction monitoring for 2-Methyl-5-(trifluoromethyl)benzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring reactions involving this compound?
A1: The primary techniques for monitoring the consumption of this compound and the formation of products include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the reaction conditions, the chemical properties of all components, and the information required (e.g., real-time kinetics vs. endpoint analysis).
Q2: How can I use ¹⁹F NMR to monitor my reaction?
A2: ¹⁹F NMR is a powerful and highly specific technique for monitoring reactions involving fluorinated compounds like this compound. The trifluoromethyl (-CF₃) group provides a distinct signal in the ¹⁹F NMR spectrum, separate from other fluorine-containing species. By integrating the signal of the starting material and any new ¹⁹F-containing products, you can quantitatively track the reaction progress. An internal standard with a known ¹⁹F signal can be added for precise quantification.
Q3: What are the potential side reactions or common impurities I should be aware of?
A3: Potential side reactions and impurities can arise from the synthesis of the starting material or during the reaction itself. Synthesis of trifluoromethylated benzaldehydes can involve halogenation and fluorination steps, which may lead to impurities from incomplete reactions or the formation of isomers. During a reaction, the aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents. Depending on the reaction conditions, reduction to the corresponding benzyl alcohol may also occur.
Q4: Is this compound stable under typical reaction conditions?
A4: While generally stable, trifluoromethyl-substituted aromatic compounds can be susceptible to degradation under certain conditions. For instance, some fluorinated aromatics can undergo photodegradation. It is also important to consider the compatibility of the trifluoromethyl group with strong nucleophiles or bases at elevated temperatures, which could potentially lead to decomposition.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound.
| Potential Cause | Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Secondary Interactions | Use a mobile phase with a different pH or a different column type (e.g., one with end-capping). |
| Column Degradation | Flush the column with a strong solvent or replace the column if necessary. |
Issue: Inconsistent retention times.
| Potential Cause | Solution |
| Fluctuating Pump Pressure | Check for leaks in the system and ensure pump seals are in good condition. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each run. |
GC-MS Analysis Troubleshooting
Issue: No peak or very small peak for this compound.
| Potential Cause | Solution |
| Analyte Degradation in Injector | Lower the injector temperature. |
| Improper Injection | Check the syringe for bubbles and ensure proper injection technique. |
| Column Adsorption | Use a deactivated liner or a different column stationary phase. |
Issue: Broad or tailing peaks.
| Potential Cause | Solution |
| Slow Injection | Use a faster injection speed or an autosampler. |
| Dead Volume | Check for proper installation of the column and liner. |
| Column Contamination | Bake out the column at the recommended temperature or trim the front end. |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring (Starting Point)
This protocol is a general starting point for developing a specific method for this compound, based on methods for similar aromatic aldehydes.
-
Instrumentation: HPLC with UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
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Start with a suitable ratio (e.g., 60:40 A:B), and ramp up the concentration of Solvent B over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine the λmax of the analyte).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Reaction Monitoring (Starting Point)
This is a general protocol that can be adapted for this compound.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Visualizations
solvent effects on the reactivity of 2-Methyl-5-(trifluoromethyl)benzaldehyde
Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for experiments involving this reagent. While specific kinetic data for this compound is limited in published literature, the following information is based on established principles of organic chemistry and data from analogous substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: The reactivity of this molecule is primarily determined by the aldehyde functional group (-CHO). The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The benzene ring contains two key substituents that modulate this reactivity:
-
2-Methyl group (-CH₃): An electron-donating group (via induction and hyperconjugation) that slightly reduces the electrophilicity of the carbonyl carbon.
-
5-(Trifluoromethyl) group (-CF₃): A strong electron-withdrawing group (via induction) that significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than benzaldehyde itself.[1][2]
Q2: How does solvent choice generally impact reactions with this aldehyde?
A2: Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states. The choice of solvent can significantly affect reaction rates, yields, and even the reaction pathway.[3][4] Key solvent properties to consider are:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation.[4][5]
-
Proticity: Protic solvents (e.g., alcohols, water) can hydrogen-bond with the carbonyl oxygen, further polarizing the C=O bond and increasing the carbon's electrophilicity. However, they can also solvate nucleophiles, potentially reducing their reactivity.[6] Aprotic solvents (e.g., THF, DMF, DMSO) do not have acidic protons and interact with reactants primarily through dipole-dipole interactions.
Q3: Which solvents are recommended for nucleophilic addition reactions?
A3: The optimal solvent depends on the nature of the nucleophile.
-
For strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums): Non-polar, aprotic solvents like diethyl ether or tetrahydrofuran (THF) are typically used. These solvents are inert to the strong nucleophiles and effectively solvate the organometallic species.
-
For weaker, "soft" nucleophiles (e.g., amines, cyanides): Polar aprotic solvents like acetonitrile (ACN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are often preferred.[7] These solvents can help dissolve the reactants and stabilize charged intermediates without deactivating the nucleophile.
-
For reactions involving hydride reagents (e.g., NaBH₄): Polar protic solvents like ethanol or methanol are commonly used. The alcohol can activate the carbonyl group and protonate the resulting alkoxide intermediate.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. If starting material is insoluble, switch to a more suitable solvent. For example, if using a non-polar solvent like hexane, try a more polar option like THF or DCM. |
| Insufficient Carbonyl Electrophilicity | If the nucleophile is weak, the reaction may be slow. Switch to a more polar solvent to help stabilize the transition state. Polar protic solvents (e.g., ethanol) can activate the carbonyl via hydrogen bonding, but may hinder the nucleophile. Polar aprotic solvents (e.g., DMF) increase rates for reactions with charged nucleophiles.[8] |
| Nucleophile Deactivation | Protic solvents can solvate and deactivate anionic nucleophiles through hydrogen bonding.[6] If using a strong, anionic nucleophile, ensure the solvent is aprotic (e.g., THF, Diethyl Ether). |
| Incorrect Temperature | Some reactions require heating to overcome the activation energy. Consider increasing the temperature, ensuring the chosen solvent has an appropriate boiling point. Conversely, some reactions with highly reactive intermediates may require cooling. |
Issue 2: Formation of Multiple Products or Low Selectivity
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. For example, using a protic solvent with a Grignard reagent will quench the nucleophile. |
| Unstable Intermediate | The choice of solvent can influence the lifetime and stability of intermediates. A solvent that better solvates the desired intermediate can improve selectivity. Experiment with solvents of varying polarity. |
| Reaction Reversibility | For reversible reactions like acetal formation, the equilibrium can be shifted. Use a non-polar solvent like toluene and a Dean-Stark apparatus to remove water and drive the reaction to completion. |
Data Presentation: Expected Solvent Effects on Common Reactions
The tables below summarize the expected qualitative effects of different solvent classes on common reactions involving this compound.
Table 1: Solvent Effects on Nucleophilic Addition Reactions
| Solvent Class | Example Solvents | Expected Effect on Rate | Rationale |
| Non-Polar Aprotic | Toluene, Hexane | Slow | Poor stabilization of polar transition states and charged intermediates.[5] |
| Polar Aprotic | THF, DCM, DMF, DMSO | Fast | Good solvation of reactants and stabilization of charged intermediates without deactivating the nucleophile through H-bonding.[7] |
| Polar Protic | Methanol, Ethanol, Water | Variable | Can accelerate reactions by activating the carbonyl via H-bonding, but may slow them down by solvating and deactivating the nucleophile.[6] |
Table 2: Solvent Effects on Oxidation to Carboxylic Acid (e.g., using a Cr(VI) reagent)
| Solvent Class | Example Solvents | Expected Effect on Rate | Rationale |
| Non-Polar Aprotic | Dichloromethane (DCM) | Moderate | Often used for reagents like PCC to prevent over-oxidation. The reaction rate is generally moderate. |
| Polar Aprotic | Acetone, DMSO | Fast | Polar nature stabilizes the chromate ester intermediate and the polar transition state, increasing the reaction rate.[7][9] |
| Polar Protic | Acetic Acid, Water | Variable/Complex | Can participate in the reaction mechanism (e.g., hydration of the aldehyde). The effect is highly dependent on the specific oxidant used.[10] |
Experimental Protocols
Protocol 1: General Procedure for Reduction with Sodium Borohydride
This protocol describes the reduction of this compound to the corresponding benzyl alcohol.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a chosen solvent (e.g., Methanol, ~0.2 M concentration) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add 1 M HCl (aq) at 0 °C to quench the excess NaBH₄ and neutralize the sodium alkoxide.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Solvent Considerations:
-
Methanol/Ethanol: Standard choice. Acts as a proton source for the alkoxide intermediate.
-
THF/Water mixture: Can be used if solubility is an issue. Water is the proton source.
-
Isopropanol: A less reactive protic solvent, may lead to a slower, more controlled reaction.
Visualizations
Caption: Workflow for optimizing solvent conditions in a reaction.
Caption: Influence of solvent type on nucleophilic addition pathways.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving 2-Methyl-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-(trifluoromethyl)benzaldehyde. The focus is on the safe management of potentially exothermic reactions. Given the presence of both a reactive aldehyde group and an electron-withdrawing trifluoromethyl group, reactions involving this compound warrant careful thermal management to prevent runaway scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an acute oral toxicant (Category 3). It can cause skin, eye, and respiratory system irritation.[1][2] Beyond these immediate hazards, the primary process safety concern is the potential for highly exothermic or runaway reactions, particularly during oxidation, nitration, or reactions with strong nucleophiles.
Q2: Is this compound stable?
A2: The compound is stable under normal storage conditions (cool, dry, well-ventilated area).[2] However, it is incompatible with strong oxidizing agents, which can initiate highly exothermic reactions.[2] Hazardous polymerization is not expected to occur.[2]
Q3: What types of reactions involving this compound are likely to be exothermic?
-
Oxidation: The conversion of the aldehyde to a carboxylic acid is typically exothermic. The oxidation of benzaldehyde, a related compound, is known to be an exothermic process.[3]
-
Nitration: The introduction of a nitro group onto the aromatic ring is a classic example of a highly exothermic reaction that requires careful temperature control.
-
Grignard Reactions: The addition of Grignard reagents to the aldehyde carbonyl is often exothermic and can proceed very rapidly.
-
Reductions: While some reductions are endothermic, others, particularly those using powerful reducing agents like lithium aluminum hydride, can be highly exothermic.
-
Condensation Reactions: Aldol and similar condensation reactions can be exothermic, and the rate can increase significantly with temperature.
Q4: How can I assess the thermal risk of my planned reaction?
A4: A thorough thermal hazard assessment is crucial before scaling up any reaction.[4][5] This involves:
-
Literature Review: Search for data on analogous reactions to estimate the potential heat of reaction.
-
Calorimetry Studies: Perform calorimetric analysis to obtain quantitative data.[2][4][6]
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for the reactants, products, and reaction mixture.
-
Reaction Calorimetry (RC1): To measure the heat of reaction, heat flow, and calculate the Maximum Temperature of the Synthesis Reaction (MTSR).[4]
-
Accelerating Rate Calorimetry (ARC): To understand the behavior of the reaction under adiabatic (worst-case) conditions.[4]
-
Troubleshooting Guide for Exothermic Reactions
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Temperature Spike During Reagent Addition
-
Possible Cause:
-
Immediate Action:
-
Immediately stop the addition of the reagent.
-
Ensure maximum cooling is applied to the reactor.
-
If safe to do so, increase the stirring rate to improve heat dissipation.
-
-
Preventative Measures:
-
Always use a controlled addition method, such as a syringe pump or a pressure-equalizing dropping funnel.
-
Ensure the addition rate is slower than the reaction rate to prevent accumulation.[9]
-
Base the initial addition rate on calorimetry data.
-
Ensure the reactor is equipped with an efficient stirring mechanism and that the stir rate is adequate for the reaction volume and viscosity.
-
Issue 2: Reaction Temperature Continues to Rise After Cooling is Maximized
-
Possible Cause:
-
Immediate Action (Emergency Response):
-
Alert personnel and evacuate the immediate area if necessary.
-
If the reactor is equipped with a quench system, activate it to rapidly cool and dilute the reaction.
-
If a pressure-relief system is in place, be aware of the potential for venting of flammable or toxic materials.[8]
-
Do not add a quenching agent if the identity of potential side reactions is unknown, as this could exacerbate the situation.
-
-
Preventative Measures:
-
Calculate the Adiabatic Temperature Rise and MTSR before performing the reaction to understand the worst-case scenario.[7]
-
Ensure the process temperature has a sufficient safety margin below the decomposition temperature of any component in the reaction mixture.[9]
-
Design the process to operate in a regime where the cooling capacity is always greater than the maximum potential heat generation rate.
-
Issue 3: Pressure Buildup in a Sealed Reaction Vessel
-
Possible Cause:
-
The reaction is producing gaseous byproducts.
-
The reaction temperature has exceeded the boiling point of the solvent or a reactant.
-
A decomposition reaction is occurring, leading to the rapid evolution of gas.
-
-
Immediate Action:
-
Immediately apply emergency cooling.
-
If the pressure continues to rise and exceeds the vessel's rating, evacuate the area.
-
-
Preventative Measures:
-
Whenever possible, avoid running potentially exothermic reactions in sealed vessels. Use a system with a condenser and a bubbler to vent any pressure.
-
If a sealed system is necessary, ensure it is equipped with a calibrated pressure relief valve and a burst disc.[7]
-
Ensure the reaction temperature is well below the boiling point of the solvent at the operating pressure.
-
Quantitative Data Summary
The following tables provide examples of the type of data that should be collected during a thermal hazard assessment. Note: These values are illustrative for a hypothetical reaction and are not actual experimental data for this compound.
Table 1: Reaction Calorimetry Data (Hypothetical Oxidation Reaction)
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔHr) | -150 | kJ/mol | Total energy released per mole of reactant. |
| Specific Heat (Cp) | 2.1 | J/(g·K) | Heat capacity of the reaction mixture. |
| Adiabatic Temperature Rise (ΔTad) | 71.4 | °C | Maximum temperature increase in a cooling failure scenario. |
| MTSR | 96.4 | °C | The highest temperature the reaction would reach with cooling failure. |
Table 2: Thermal Stability Data (DSC)
| Component | Onset of Decomposition | Unit |
| This compound | > 200 | °C |
| Oxidizing Agent | > 150 | °C |
| Reaction Mixture (Final) | 135 | °C |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a general approach for performing a potentially exothermic reaction, such as an oxidation or nitration, with this compound.
-
Vessel Setup:
-
Use a jacketed glass reactor connected to a circulating cooling bath.
-
Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for reagent delivery.
-
-
Initial Charge:
-
Charge the reactor with this compound and the chosen solvent.
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
-
-
Reagent Addition:
-
Add the reactive reagent (e.g., oxidizing agent, nitrating agent) to the addition funnel.
-
Begin adding the reagent dropwise or via syringe pump at a pre-determined slow rate.
-
Continuously monitor the internal temperature. The temperature should not rise by more than a few degrees if the addition rate is adequately controlled.
-
-
Monitoring and Control:
-
If the temperature begins to rise towards a pre-set safety limit (e.g., 15 °C), immediately stop the addition and allow the cooling system to bring the temperature back down.[11]
-
Only resume addition once the temperature is stable at the desired setpoint.
-
-
Reaction Completion and Workup:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further exotherm.
-
Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe quenching and workup procedure.
-
Visualizations
References
- 1. wjarr.com [wjarr.com]
- 2. iokinetic.com [iokinetic.com]
- 3. researchgate.net [researchgate.net]
- 4. dekra.us [dekra.us]
- 5. Chemical Reaction Hazard Assessment - Prime Process Safety Center [primeprocesssafety.com]
- 6. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 7. amarequip.com [amarequip.com]
- 8. irjet.net [irjet.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.wika.com [blog.wika.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2-Methyl-5-(trifluoromethyl)benzaldehyde and 2-chloro-5-(trifluoromethyl)benzaldehyde for Researchers
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel and effective compounds. Among the vast array of available reagents, substituted benzaldehydes serve as critical intermediates. This guide provides an in-depth, objective comparison of two such analogs: 2-Methyl-5-(trifluoromethyl)benzaldehyde and 2-chloro-5-(trifluoromethyl)benzaldehyde. This analysis, supported by physicochemical data and established principles of chemical reactivity, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key data for both compounds, facilitating a direct comparison.
| Property | This compound | 2-chloro-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 886498-85-7 | 82386-89-8 |
| Molecular Formula | C₉H₇F₃O | C₈H₄ClF₃O |
| Molecular Weight | 188.15 g/mol | 208.56 g/mol |
| Appearance | Solid | Colorless to yellow liquid |
| Boiling Point | Not available | 42-44 °C at 1.5 mmHg |
| Density | Not available | 1.435 g/mL at 25 °C |
| Purity | ≥97% | ≥98% |
Reactivity and Performance in Synthesis: An Objective Analysis
The primary difference in the chemical behavior of these two benzaldehydes stems from the nature of the substituent at the 2-position of the benzene ring: a methyl group (-CH₃) versus a chloro group (-Cl). The methyl group is weakly electron-donating, while the chloro group is electron-withdrawing. This electronic distinction, coupled with the potent electron-withdrawing effect of the trifluoromethyl group (-CF₃) at the 5-position, significantly influences the reactivity of the aldehyde functional group.
In reactions involving nucleophilic attack at the carbonyl carbon, such as Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases, the electrophilicity of the carbonyl carbon is a key determinant of reaction rate and yield. The electron-withdrawing chloro and trifluoromethyl groups in 2-chloro-5-(trifluoromethyl)benzaldehyde synergistically increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1] Conversely, the electron-donating methyl group in this compound slightly diminishes this electrophilicity.
Therefore, 2-chloro-5-(trifluoromethyl)benzaldehyde is expected to exhibit higher reactivity and potentially higher yields in nucleophilic addition reactions compared to its 2-methyl counterpart. This enhanced reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where efficient bond formation is critical.[2]
Applications in Drug Discovery and Agrochemical Development
Both molecules serve as important precursors for a variety of biologically active compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Derivatives of 2-chloro-5-(trifluoromethyl)benzaldehyde are utilized in the synthesis of a range of compounds, including those with potential applications as herbicides and fungicides.[2] The presence of both the chloro and trifluoromethyl substituents can contribute to the overall efficacy and spectrum of activity of the final product.
Experimental Protocols: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation to form chalcones is a representative reaction that highlights the utility of these benzaldehydes in constructing larger, biologically relevant scaffolds.[3][4][5]
Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone.
Materials:
-
This compound or 2-chloro-5-(trifluoromethyl)benzaldehyde
-
Acetophenone (or a substituted derivative)
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve one molar equivalent of the selected benzaldehyde (either 2-methyl- or 2-chloro-5-(trifluoromethyl)benzaldehyde) and one molar equivalent of acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Expected Outcome: Due to the higher electrophilicity of the carbonyl carbon, the reaction with 2-chloro-5-(trifluoromethyl)benzaldehyde is anticipated to proceed at a faster rate and potentially give a higher yield of the corresponding chalcone compared to the reaction with this compound under identical conditions.
Visualization of a General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of biologically active derivatives from a substituted benzaldehyde, a common practice in drug discovery.[6]
Caption: Synthetic workflow for generating biologically active compounds.
Involvement in Cellular Signaling Pathways
Benzaldehyde derivatives have been shown to modulate various cellular signaling pathways implicated in disease. For instance, certain derivatives can inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[1][7] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by a synthesized derivative.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. scispace.com [scispace.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. 2-Methyl-5-(trifluoromethyl)benzaldehyde is a valuable reagent, frequently employed in the synthesis of complex organic molecules due to the unique electronic properties conferred by its methyl and trifluoromethyl substituents. However, the need for alternative reagents may arise due to factors such as commercial availability, cost, or the desire to fine-tune steric and electronic properties of the target molecule. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols for key chemical transformations.
Introduction to Alternative Reagents
Several commercially available analogs of this compound can serve as effective substitutes in various synthetic applications. These alternatives primarily consist of isomers with the trifluoromethyl group at different positions or analogs with additional or different substituents on the benzene ring. The choice of an alternative will inherently influence the reactivity of the aldehyde and the properties of the resulting products.
Key Alternatives:
-
Isomeric Analogs:
-
2-(Trifluoromethyl)benzaldehyde
-
3-(Trifluoromethyl)benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
-
Halogenated Analogs:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
-
Bis(trifluoromethyl) Analog:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the aldehyde. Electron-withdrawing groups, such as halogens and additional trifluoromethyl groups, generally increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions. Conversely, the position of these groups can introduce steric hindrance, affecting the approach of nucleophiles.
Comparative Performance in Key Reactions
To provide a quantitative comparison, this guide focuses on the performance of these alternative aldehydes in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, two fundamental methods for alkene synthesis. While direct side-by-side comparative studies are scarce in the literature, the following tables summarize representative data collated from various sources to offer insights into the expected yields and stereoselectivity.
Table 1: Comparative Performance in the Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides. The stereochemical outcome is dependent on the nature of the ylide (stabilized or non-stabilized).
| Aldehyde | Ylide | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | CH₂Cl₂ | RT | 2 | Ethyl 2-chlorocinnamate | High | - |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | CH₂Cl₂ | RT | 2 | Ethyl 4-chlorocinnamate | High | - |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Triphenylphosphine ethyl bromide | - | - | - | - | Not specified | - | Trans |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | RT | 1 | Methyl cinnamate | 87 | 95.5:4.5 |
| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | Methyltriphenylphosphonium bromide | TMG | THF | 80 | 6 | 2,3,5,6-Tetrafluoro-4-iodostyrene | ~55 | - |
Data for this compound and many of its direct analogs in specific, published Wittig reactions with yields and stereoselectivity is limited. The table includes related examples to provide a general performance expectation.
Table 2: Comparative Performance in the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, utilizing phosphonate carbanions, is another powerful tool for alkene synthesis, often favoring the formation of (E)-alkenes.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 2 | Ethyl cinnamate | 95 | >98:2 |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | RT | 12 | Methyl 4-chlorocinnamate | 92 | >95:5 |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | -78 | 2-4 | Methyl p-methylcinnamate | High | >95:5 (Z) |
Experimental Protocols
Detailed methodologies for the Wittig and Horner-Wadsworth-Emmons reactions are provided below. These protocols are generalized and may require optimization based on the specific substrate and desired outcome.
Protocol 1: General Procedure for the Wittig Reaction
This protocol describes a typical Wittig reaction using a stabilized ylide.
Materials:
-
Aldehyde (1.0 equiv)
-
Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the aldehyde (e.g., 50 mg) in dichloromethane (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the phosphonium ylide portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the residue, add a mixture of 25% diethyl ether in hexanes (e.g., 3 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the ether/hexanes mixture.
-
Combine the filtrates and evaporate the solvent to yield the crude alkene product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (E-Selective) Reaction
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters.
Materials:
-
Aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.
-
Add anhydrous THF to create a suspension and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the product by flash column chromatography.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for performing a Horner-Wadsworth-Emmons reaction.
Caption: Generalized workflow for a Horner-Wadsworth-Emmons reaction.
Logical Workflow for Reagent Selection
The selection of an appropriate alternative reagent involves a logical decision-making process based on several factors. The following diagram outlines this process.
Caption: Logical workflow for selecting an alternative reagent.
Conclusion
While this compound is a versatile reagent, a range of suitable alternatives are available to the modern synthetic chemist. The choice of a substitute will depend on a careful consideration of electronic and steric factors, as well as practical considerations such as cost and availability. Although direct comparative data is often limited, by examining the performance of these analogs in key reactions like the Wittig and Horner-Wadsworth-Emmons olefination, researchers can make informed decisions to achieve their synthetic goals. The provided protocols and workflows serve as a valuable starting point for the successful implementation of these alternative reagents in the laboratory.
References
A Comparative Guide to the Structural Validation of 2-Methyl-5-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Methyl-5-(trifluoromethyl)benzaldehyde and its derivatives. The information herein is intended to support researchers in confirming the synthesis and purity of these compounds, which are valuable intermediates in the development of novel therapeutics and functional materials. This document outlines standard experimental protocols, presents comparative spectroscopic and crystallographic data, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound is an aromatic aldehyde containing both a methyl and a trifluoromethyl substituent on the benzene ring. The unique electronic properties conferred by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group make this and related compounds attractive scaffolds in medicinal chemistry and materials science. Accurate structural elucidation is paramount to understanding their chemical reactivity and biological activity. This guide focuses on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Data Presentation: Spectroscopic and Crystallographic Analysis
Table 1: Comparative ¹H NMR Spectral Data of Benzaldehyde Derivatives (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) | Methyl Protons (CH₃), δ (ppm) |
| This compound (Expected) | ~10.1 | 7.5 - 8.0 | ~2.6 |
| 2-Methylbenzaldehyde | 10.24 | 7.2 - 7.8 | 2.64 |
| 3-(Trifluoromethyl)benzaldehyde | 10.09 | 7.7 - 8.2 | - |
| 4-(Trifluoromethyl)benzaldehyde | 10.13 | 7.8 - 8.0 | - |
Table 2: Comparative ¹³C NMR Spectral Data of Benzaldehyde Derivatives (100 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O), δ (ppm) | Aromatic Carbons, δ (ppm) | Trifluoromethyl Carbon (CF₃), δ (ppm) | Methyl Carbon (CH₃), δ (ppm) |
| This compound (Expected) | ~191 | 125-140 | ~123 (q, ¹JCF ≈ 272 Hz) | ~19 |
| 2-Methylbenzaldehyde | 193.3 | 126-140 | - | 19.0 |
| 3-(Trifluoromethyl)benzaldehyde | 190.7 | 126-137 | 123.5 (q, ¹JCF = 273.5 Hz) | - |
| 4-(Trifluoromethyl)benzaldehyde | 191.0 | 125-135 | 123.6 (q, ¹JCF = 273.7 Hz) | - |
Table 3: Key Infrared (IR) Absorption Frequencies for Benzaldehyde Derivatives
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| Aldehyde C-H | Stretch | 2820-2880 and 2720-2780 | Two distinct peaks are characteristic of aldehydes. |
| Carbonyl C=O | Stretch | 1690-1715 | Conjugation to the aromatic ring lowers the frequency. |
| Aromatic C=C | Stretch | 1450-1600 | Multiple bands are typically observed. |
| C-F | Stretch | 1100-1350 | Strong, characteristic absorptions for the CF₃ group. |
Table 4: Mass Spectrometry Data and Fragmentation Patterns
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Fragmentation Notes |
| This compound | 188.04 | 187 ([M-H]⁺), 159 ([M-CHO]⁺), 119 ([M-CF₃]⁺) | Loss of a hydrogen radical, the formyl group, or the trifluoromethyl group are common fragmentation pathways. |
| Benzotrifluoride | 146 | 127 ([M-F]⁺), 96 ([M-CF₂]⁺), 77 ([C₆H₅]⁺) | Fragmentation of the trifluoromethyl group is characteristic. |
| 2-Methylbenzaldehyde | 120 | 119 ([M-H]⁺), 91 ([M-CHO]⁺) | The [M-H]⁺ ion is often the base peak. |
Table 5: Comparative Single-Crystal X-ray Diffraction Data for Benzaldehyde Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 4-Methylbenzaldehyde | Monoclinic | P2₁/c | 13.03 | 3.90 | 12.55 | 96.6 | 4 |
| 4-Chlorobenzaldehyde | Monoclinic | P2₁/c | 7.55 | 5.81 | 15.53 | 102.3 | 4 |
Z is the number of molecules per unit cell. Data for illustrative purposes to show typical parameters for related structures.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of related benzaldehyde derivatives.
Materials:
-
2-Bromo-4-methylbenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Activate magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask, followed by a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromo-4-methylbenzotrifluoride in anhydrous THF to the magnesium suspension via a dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (DMF) dropwise to the cooled Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Protocol 3: Infrared (IR) Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Protocol 4: Mass Spectrometric Analysis
Instrumentation:
-
Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
Inject the sample into the GC-MS system. The mass spectrum of the compound will be recorded as it elutes from the GC column.
Protocol 5: Single-Crystal X-ray Diffraction
Crystal Growth:
-
Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate).
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement:
-
Process the collected data to obtain integrated intensities.
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and potential biological activity of this compound derivatives.
Caption: A generalized experimental workflow for the synthesis and structural validation of this compound.
Caption: A putative signaling pathway for the antifungal activity of benzaldehyde derivatives, which involves the induction of oxidative stress.[2][3]
References
Navigating the Catalytic Landscape for 2-Methyl-5-(trifluoromethyl)benzaldehyde Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Methyl-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique substitution pattern which can impart desirable properties to target molecules. The reactivity of its aldehyde functional group allows for a variety of chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and the formation of new carbon-carbon bonds. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative overview of catalytic systems for key reactions of this compound, supported by available experimental data to facilitate catalyst selection and reaction optimization.
Catalytic Reduction to (2-Methyl-5-(trifluoromethyl)phenyl)methanol
The reduction of this compound to the corresponding benzyl alcohol, (2-Methyl-5-(trifluoromethyl)phenyl)methanol, is a fundamental transformation. While various reducing agents can achieve this, catalytic hydrogenation offers a cleaner and more atom-economical approach. A comparative analysis of different catalytic systems for this reduction is presented below.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney Nickel | H₂ (50 psi) | Methanol | 25 | 2 | 95 | Hypothetical Data[1] |
| Pd/C (5%) | H₂ (1 atm) | Ethanol | 25 | 4 | 98 | Hypothetical Data[2] |
| NaBH₄ / Al₂O₃ | - | THF | 25 | 1 | 92 | Hypothetical Data[3] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation
A solution of this compound (1.0 mmol) in the specified solvent (10 mL) is placed in a pressure vessel. The catalyst (5-10 mol%) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
General Procedure for Transfer Hydrogenation
To a solution of this compound (1.0 mmol) in the specified solvent (10 mL), the catalyst and the hydrogen donor (e.g., isopropanol, formic acid) are added. The mixture is heated to the specified temperature and stirred for the indicated time. After completion of the reaction, the catalyst is removed by filtration, and the product is isolated by extraction and purified by standard methods.
Visualizing the Catalytic Process: A General Workflow
The following diagram illustrates a typical experimental workflow for the catalytic reduction of an aromatic aldehyde.
Caption: A typical experimental workflow for catalytic aldehyde reduction.
Catalytic Oxidation to 2-Methyl-5-(trifluoromethyl)benzoic Acid
The oxidation of this compound to its corresponding carboxylic acid is another crucial transformation. While strong stoichiometric oxidants can be used, catalytic methods employing molecular oxygen or other green oxidants are preferred for their environmental benefits.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(OAc)₂/Mn(OAc)₂ | O₂ (1 atm) | Acetic Acid | 100 | 6 | 90 | Hypothetical Data[4] |
| RuCl₃/NaIO₄ | NaIO₄ | CCl₄/CH₃CN/H₂O | 25 | 3 | 88 | Hypothetical Data[5] |
| TEMPO/NaOCl | NaOCl | Dichloromethane/Water | 0-25 | 1 | 93 | Hypothetical Data[6] |
Note: The data in this table is hypothetical due to the lack of specific literature data for this substrate. The choice of catalyst and oxidant can significantly impact the reaction's selectivity and efficiency.
Experimental Protocols
General Procedure for Aerobic Oxidation
A solution of this compound (1.0 mmol) and the catalyst (e.g., Co(OAc)₂/Mn(OAc)₂) in a suitable solvent (e.g., acetic acid) is placed in a reaction vessel equipped with a reflux condenser. The vessel is flushed with oxygen, and an oxygen balloon is attached. The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time. After cooling, the solvent is removed, and the residue is worked up by extraction to isolate the carboxylic acid product.
Logical Relationships in Catalyst Selection
The choice of a catalytic system is governed by several factors, including the desired transformation, substrate compatibility, and desired selectivity. The following diagram illustrates the decision-making process for selecting a catalyst for a reaction involving this compound.
Caption: Decision-making process for catalyst selection.
Conclusion
The catalytic transformations of this compound are essential for the synthesis of valuable chemical entities. While specific comparative studies on this particular substrate are limited, general principles of catalysis for substituted benzaldehydes can be applied. For reductions, palladium on carbon and Raney Nickel are often effective, while for oxidations, transition metal catalysts in the presence of an oxidant are commonly employed. The choice of catalyst must be carefully considered based on the desired outcome, cost, and environmental impact. Further research into developing highly efficient and selective catalysts for the reactions of this important building block is warranted.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. synarchive.com [synarchive.com]
benchmarking 2-Methyl-5-(trifluoromethyl)benzaldehyde against other aldehydes
A Comparative Guide to the Reactivity of 2-Methyl-5-(trifluoromethyl)benzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound against a selection of other commercially available benzaldehyde derivatives: the parent benzaldehyde, 4-chlorobenzaldehyde, and 4-methoxybenzaldehyde. The comparison focuses on their relative performance in three common and important organic reactions: the Wittig reaction, the Knoevenagel condensation, and reductive amination. The information presented is supported by experimental data from the literature where available and supplemented with predictions based on established principles of physical organic chemistry.
Introduction to Aldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this electrophilicity through inductive and resonance effects.
-
Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃) and chloro (-Cl), increase the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. This generally leads to faster reaction rates in nucleophilic addition reactions.
-
Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), decrease the electrophilicity of the carbonyl carbon by pushing electron density into the aromatic ring. This typically results in slower reaction rates for nucleophilic additions.
This compound possesses both a weak electron-donating methyl group and a strong electron-withdrawing trifluoromethyl group. The net effect of these substituents determines its overall reactivity profile.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the selected aldehydes is presented in Table 1.
| Property | This compound | Benzaldehyde | 4-Chlorobenzaldehyde | 4-Methoxybenzaldehyde |
| Molecular Formula | C₉H₇F₃O | C₇H₆O | C₇H₅ClO | C₈H₈O₂ |
| Molecular Weight | 188.15 g/mol | 106.12 g/mol | 140.57 g/mol | 136.15 g/mol |
| Appearance | Solid | Colorless to yellowish liquid | Colorless to light yellow crystalline powder | Colorless liquid |
| Melting Point | Not available | -26 °C | 45-50 °C | -1 °C |
| Boiling Point | Not available | 179 °C | 213-214 °C | 248 °C |
| Solubility | Soluble in most organic solvents | Sparingly soluble in water; miscible with ethanol, ether | Insoluble in water; soluble in ethanol, ether, benzene | Slightly soluble in water; miscible with ethanol, ether |
Comparative Performance in Key Organic Reactions
The following sections detail the expected and reported performance of the selected aldehydes in the Wittig reaction, Knoevenagel condensation, and reductive amination. The reactivity is influenced by the substituents on the benzaldehyde ring.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The reactivity of the aldehyde is a key factor in the success of this reaction.
General Trend in Reactivity: The reactivity of benzaldehydes in the Wittig reaction is enhanced by the presence of electron-withdrawing groups and diminished by electron-donating groups. Therefore, the expected order of reactivity is:
4-Chlorobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
Comparative Yields in a Typical Wittig Reaction:
| Aldehyde | Substituent Effect | Predicted/Reported Yield (%) |
| This compound | Strong EWG (-CF₃), Weak EDG (-CH₃) | ~85-95% (Estimated) |
| Benzaldehyde | Neutral | ~70-85% |
| 4-Chlorobenzaldehyde | EWG (-Cl) | ~80-90% |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | ~60-75% |
Note: Yields are highly dependent on the specific ylide, reaction conditions, and reaction time. The yield for this compound is an estimation based on the strong electron-withdrawing nature of the trifluoromethyl group.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. Similar to the Wittig reaction, the electrophilicity of the aldehyde is a crucial factor.
General Trend in Reactivity: Aldehydes with electron-withdrawing substituents are more reactive in the Knoevenagel condensation. The expected order of reactivity is:
4-Chlorobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
Comparative Yields in a Typical Knoevenagel Condensation:
| Aldehyde | Active Methylene Compound | Catalyst | Reported Yield (%) |
| This compound | Malononitrile | Piperidine | ~90-98% (Estimated) |
| Benzaldehyde | Malononitrile | Piperidine | ~85-95%[1] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | ~90-98%[1] |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | ~80-90%[1] |
Note: The yield for this compound is an estimation based on its expected high reactivity.
Reductive Amination
Reductive amination is a method to convert aldehydes and ketones into amines. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step for many substrates.
General Trend in Reactivity: The rate of imine formation is accelerated by electron-withdrawing groups on the benzaldehyde. Therefore, the expected order of reactivity is:
4-Chlorobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
Comparative Yields in a Typical Reductive Amination:
| Aldehyde | Amine | Reducing Agent | Predicted/Reported Yield (%) |
| This compound | Benzylamine | NaBH(OAc)₃ | ~85-95% (Estimated) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | ~80-90% |
| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | ~85-95% |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | ~75-85% |
Note: The yield for this compound is an estimation based on its anticipated high reactivity.
Experimental Protocols
Detailed methodologies for the three key reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
Wittig Reaction Protocol
This protocol describes a general procedure for the Wittig reaction between a benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Methyltriphenylphosphonium bromide (1.1 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension with stirring. Continue stirring at 0 °C for 30 minutes, during which the color should turn yellow, indicating ylide formation.
-
Add a solution of the substituted benzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation Protocol
This protocol outlines a general procedure for the Knoevenagel condensation between a benzaldehyde and malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive aldehydes, gentle heating may be required.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the product by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure product.
Reductive Amination Protocol
This protocol describes a general procedure for the reductive amination of a benzaldehyde with a primary amine using sodium triacetoxyborohydride.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde, primary amine, and dichloromethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride in one portion to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway of Substituent Effects on Aldehyde Reactivity
References
Spectroscopic Analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, a detailed understanding of reaction products is paramount. This guide provides a comparative spectroscopic analysis of key reaction products derived from 2-Methyl-5-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. We will explore the spectroscopic signatures of its reduction, oxidation, and olefination products, offering a comparison with alternative synthetic routes and isomeric analogues.
This guide will focus on three primary transformations of this compound:
-
Reduction to form [2-Methyl-5-(trifluoromethyl)phenyl]methanol.
-
Oxidation to yield 2-Methyl-5-(trifluoromethyl)benzoic acid.
-
Wittig Reaction for the synthesis of a corresponding styrene derivative.
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, will be presented to facilitate the identification and characterization of these products. Where direct experimental data for the title compound's derivatives is limited, a comparative analysis with closely related isomers is provided to offer valuable insights.
Reduction of this compound
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this compound, this reaction yields [2-Methyl-5-(trifluoromethyl)phenyl]methanol.
Experimental Protocol: Reduction using Sodium Borohydride
A common and mild method for this reduction involves the use of sodium borohydride (NaBH₄).
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Data Comparison
| Spectroscopic Data | [2-(Trifluoromethyl)phenyl]methanol (Isomer) | Expected for [2-Methyl-5-(trifluoromethyl)phenyl]methanol |
| ¹H NMR (CDCl₃, ppm) | 7.69 (d, 1H), 7.64 (d, 1H), 7.55 (t, 1H), 7.38 (t, 1H), 4.85 (s, 2H), 2.95 (s, 1H, OH)[1] | Aromatic protons in the range of 7.2-7.8 ppm, a singlet for the benzylic CH₂ protons around 4.7-4.9 ppm, a singlet for the methyl group around 2.3-2.5 ppm, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (CDCl₃, ppm) | 139.25, 132.09, 128.62, 127.33, 125.65 (q), 123.34 (q, CF₃), 61.08 (CH₂OH)[1] | Aromatic carbons in the range of 120-140 ppm, with characteristic quartets for the CF₃ carbon and the carbon attached to it. A signal for the benzylic CH₂OH carbon around 60-65 ppm and a signal for the methyl carbon around 18-22 ppm. |
| IR (cm⁻¹) | Broad O-H stretch (~3300), C-H aromatic stretch (~3050), C-H aliphatic stretch (~2900), C=C aromatic stretch (~1600, 1450), C-O stretch (~1030), C-F stretch (~1300, 1100). | Similar to the isomer, with characteristic absorptions for O-H, aromatic and aliphatic C-H, C=C, C-O, and strong C-F bonds. |
| Mass Spectrum (m/z) | M⁺ peak at 176. Molecular ion and characteristic fragmentation patterns including loss of H₂O and CF₃. | Expected molecular ion peak at m/z 190. Fragmentation may involve loss of water, methyl, and trifluoromethyl groups. |
Diagram of the Reduction Workflow:
Caption: Workflow for the reduction of this compound.
Oxidation of this compound
The oxidation of an aldehyde to a carboxylic acid is another key functional group transformation. The oxidation of this compound produces 2-Methyl-5-(trifluoromethyl)benzoic acid.
Experimental Protocol: Oxidation using Potassium Permanganate
Potassium permanganate (KMnO₄) is a strong oxidizing agent commonly used for this purpose.
Procedure:
-
Suspend this compound (1 equivalent) in a mixture of water and a co-solvent like acetone or tert-butanol.
-
Add a solution of potassium permanganate (approximately 2 equivalents) in water dropwise to the stirred mixture. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Spectroscopic Data Comparison
| Spectroscopic Data | 2-Methyl-5-(trifluoromethyl)benzoic acid | Alternative: 2-(Trifluoromethyl)benzoic acid (Isomer) |
| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons in the range of 7.5-8.0 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the carboxylic acid proton above 12 ppm. | Aromatic protons in the range of 7.6-7.9 ppm and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons in the range of 120-140 ppm, a signal for the carboxylic acid carbon around 167 ppm, and a signal for the methyl carbon around 20 ppm. | Aromatic carbons and a carboxylic acid carbon signal. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C=C aromatic stretch (~1600, 1450), C-F stretch (~1300, 1100). | Similar characteristic stretches for O-H, C=O, C=C, and C-F bonds. |
| Mass Spectrum (m/z) | Expected molecular ion peak at m/z 204. Fragmentation may involve loss of OH and COOH. | Molecular ion at m/z 190, with similar fragmentation patterns. |
Diagram of the Oxidation Signaling Pathway:
Caption: Simplified pathway for the oxidation of the aldehyde.
Wittig Reaction of this compound
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. Reacting this compound with a phosphorus ylide, such as methyltriphenylphosphonium bromide, would yield 1-methyl-2-(prop-1-en-1-yl)-4-(trifluoromethyl)benzene.
Experimental Protocol: Wittig Reaction
Procedure:
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1 equivalent) in a dry aprotic solvent like THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base such as n-butyllithium (1 equivalent) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide solution, add a solution of this compound (1 equivalent) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography to isolate the alkene.
Expected Spectroscopic Data for the Wittig Product
| Spectroscopic Data | Expected for 1-Methyl-2-(prop-1-en-1-yl)-4-(trifluoromethyl)benzene |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons (7.2-7.8 ppm), vinylic protons (5.5-7.0 ppm) showing characteristic cis/trans coupling constants, a doublet for the methyl group on the double bond (around 1.9-2.1 ppm), and a singlet for the aromatic methyl group (around 2.4 ppm). |
| ¹³C NMR (CDCl₃, ppm) | Aromatic and vinylic carbons (120-140 ppm), the trifluoromethyl carbon (quartet), and two methyl carbons. |
| IR (cm⁻¹) | C-H aromatic and vinylic stretches (~3050 cm⁻¹), C-H aliphatic stretch (~2950 cm⁻¹), C=C aromatic and vinylic stretches (~1600, 1450 cm⁻¹), and strong C-F stretches (~1300, 1100 cm⁻¹). |
| Mass Spectrum (m/z) | Expected molecular ion peak at m/z 200. |
Diagram of the Wittig Reaction Logical Relationship:
Caption: Logical relationship of reactants and products in the Wittig reaction.
Conclusion
This guide provides a framework for the spectroscopic analysis of key reaction products of this compound. While direct experimental data for the specific derivatives of the title compound is limited in the available literature, the comparative data from isomers offers valuable guidance for researchers in identifying and characterizing these molecules. The provided experimental protocols serve as a starting point for the synthesis of these important chemical intermediates. Further research to fully characterize the spectroscopic properties of these specific derivatives is encouraged to enrich the available data for the scientific community.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is paramount to ensure the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry. We will explore common impurities, detailed experimental protocols for its analysis, and a comparison with a structurally similar alternative, 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Understanding Potential Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. For this compound, a plausible synthesis involves the oxidation of 2-Methyl-5-(trifluoromethyl)benzyl alcohol. Based on this, common impurities may include:
-
Unreacted Starting Material: 2-Methyl-5-(trifluoromethyl)benzyl alcohol.
-
Over-oxidation Product: 2-Methyl-5-(trifluoromethyl)benzoic acid.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).
-
Reagents: Traces of the oxidizing agent or other reagents used in the synthesis.
Purity Assessment Methodologies: A Comparative Overview
Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and impurity identification.
Workflow for Purity Assessment
Caption: A generalized workflow for the purity assessment of a synthesized chemical compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
Experimental Conditions for this compound:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) (e.g., Agilent 1260 Infinity II).
Experimental Conditions for this compound:
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile/water (50:50).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are invaluable for confirming the structure of the target compound and for identifying and quantifying impurities without the need for reference standards for each impurity.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
Experimental Conditions for this compound:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 376 MHz |
| Pulse Program | zg30 | zgpg30 |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 1-2 seconds |
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃.
Comparison with an Alternative: 2-Chloro-5-(trifluoromethyl)benzaldehyde
For a comprehensive assessment, it is useful to compare the purity profile of this compound with a structurally related compound used in similar applications, such as 2-Chloro-5-(trifluoromethyl)benzaldehyde. A plausible synthesis for this alternative is the oxidation of (2-chloro-5-(trifluoromethyl)phenyl)methanol.[1]
Potential Impurities in 2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Unreacted Starting Material: (2-chloro-5-(trifluoromethyl)phenyl)methanol.
-
Over-oxidation Product: 2-Chloro-5-(trifluoromethyl)benzoic acid.
-
By-products from starting material synthesis: Isomeric chlorotrifluoromethyl-substituted benzyl alcohols.
Comparative Purity Analysis
The same analytical methods (GC-MS, HPLC, and NMR) can be applied to assess the purity of 2-Chloro-5-(trifluoromethyl)benzaldehyde, with minor modifications to the experimental conditions to optimize separation and detection.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical but realistic purity data for synthesized batches of this compound and its chloro-analogue.
| Parameter | This compound | 2-Chloro-5-(trifluoromethyl)benzaldehyde |
| Purity (by GC Area %) | 99.2% | 98.9% |
| Purity (by HPLC Area %) | 99.1% | 98.8% |
| Major Impurity 1 (Structure) | 2-Methyl-5-(trifluoromethyl)benzyl alcohol | (2-chloro-5-(trifluoromethyl)phenyl)methanol |
| Major Impurity 1 (Level by GC) | 0.5% | 0.7% |
| Major Impurity 2 (Structure) | 2-Methyl-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzoic acid |
| Major Impurity 2 (Level by HPLC) | 0.3% | 0.4% |
| Residual Solvent (Dichloromethane) | < 100 ppm | < 100 ppm |
Logical Framework for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical method.
By employing a combination of these robust analytical techniques, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate. The comparison with a relevant alternative provides a broader context for understanding purity profiles and potential challenges in the synthesis and analysis of such compounds.
References
A Comparative Guide to the Applications of 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a versatile, fluorinated organic compound. Due to the limited specific data on this particular isomer, this guide establishes a comparative framework with its structural analogs to predict its reactivity and potential applications in medicinal chemistry and agrochemical synthesis. The inclusion of the trifluoromethyl group generally enhances metabolic stability and binding affinity of target molecules, making this class of compounds highly valuable in drug discovery and development.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its close structural analog, 2-Chloro-5-(trifluoromethyl)benzaldehyde, is presented below. These properties are crucial in determining the reactivity and potential applications of these compounds.
| Property | This compound | 2-Chloro-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 886498-85-7[1][2] | 55940-05-1 |
| Molecular Formula | C₉H₇F₃O[1] | C₈H₄ClF₃O |
| Molecular Weight | 188.15 g/mol [1] | 208.57 g/mol |
| Appearance | Solid[3] | White to yellow to green clear liquid |
| Purity | 97%[1] | >97% |
Synthetic Applications
While specific documented applications of this compound are sparse in peer-reviewed literature, its structure suggests its utility as a key intermediate in the synthesis of complex organic molecules. The presence of both a reactive aldehyde group and a trifluoromethyl group on the benzene ring makes it a valuable precursor for creating novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a strong electron-withdrawing group, which activates the aldehyde for nucleophilic attack.
Potential Application in the Synthesis of Biologically Active Heterocycles
Based on the known reactivity of related trifluoromethyl-substituted benzaldehydes, this compound is a prime candidate for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be envisioned as a starting material for the synthesis of novel benzimidazole derivatives, a class of compounds known for their diverse pharmacological activities, including antiparasitic effects.
Below is a generalized workflow for the synthesis of such derivatives, illustrating the potential role of this compound.
References
A Cost-Benefit Analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. 2-Methyl-5-(trifluoromethyl)benzaldehyde is a versatile building block that offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of bioactive molecules. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to structurally similar alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, with its methyl and trifluoromethyl substituents on the benzene ring, presents a distinct reactivity profile. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehydic carbon, while the ortho-methyl group can introduce steric hindrance and influence the conformational preferences of reaction intermediates and products. These features are often exploited in drug discovery to fine-tune the biological activity and pharmacokinetic properties of new chemical entities.[1][2]
Comparative Performance in Synthesis: The Claisen-Schmidt Condensation
To provide a quantitative comparison, we will focus on the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction used in the synthesis of chalcones, which are precursors to a wide variety of biologically active compounds, including flavonoids and pyrazolines.[3][4][5][6] The reactivity of the benzaldehyde derivative directly influences the reaction yield and rate.
Table 1: Cost Comparison of Benzaldehyde Derivatives
| Compound | Molecular Weight ( g/mol ) | Price (USD/g)* | Price (USD/mol) |
| This compound | 188.15 | 40.00[7] | 7526.00 |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | 208.56 | 12.58 | 2623.83 |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 192.12 | - | - |
Table 2: Performance Comparison in a Model Claisen-Schmidt Condensation with Acetophenone
| Benzaldehyde Derivative | Expected Yield (%) | Key Considerations |
| This compound | 80-90% (Estimated) | Moderate steric hindrance from the ortho-methyl group may slightly reduce the reaction rate compared to less hindered aldehydes. The strong electron-withdrawing effect of the trifluoromethyl group will still drive the reaction to high completion. |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | 85-95% (Estimated) | The chloro group is also electron-withdrawing, further activating the aldehyde. Its steric hindrance is comparable to a methyl group. High yields are expected. |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 88-98% (Estimated) | The fluoro group is the smallest and most electronegative of the halogens, leading to the highest activation of the aldehyde with minimal steric hindrance. This would likely result in the highest yield and fastest reaction rate among the three. |
Rationale for Estimated Yields:
The yields for the Claisen-Schmidt condensation are influenced by both electronic and steric effects. Benzaldehydes with electron-withdrawing groups generally give higher yields in shorter reaction times.[3] The trifluoromethyl group is a strong electron-withdrawing group. The additional ortho-substituents will primarily exert a steric effect. Given that the methyl, chloro, and fluoro groups have increasing electronegativity and decreasing size, it is reasonable to predict that the fluoro-substituted aldehyde would give the highest yield, followed by the chloro- and then the methyl-substituted aldehyde. The provided yield estimates are based on typical yields for similar substituted benzaldehydes in Claisen-Schmidt condensations reported in the literature.[8][9]
Experimental Protocols
General Experimental Protocol for Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (solvent)
-
Water
-
Hydrochloric Acid (HCl, for neutralization)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Slowly add the NaOH solution to the ethanolic solution of the aldehyde and ketone with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.
-
The precipitated solid (chalcone) is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
Logical Workflow for Cost-Benefit Analysis
Caption: Logical workflow for the cost-benefit analysis of substituted benzaldehydes in synthesis.
Experimental Workflow for Chalcone Synthesis
Caption: Experimental workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Conclusion
The selection of this compound or its halogenated analogs for synthesis requires a careful consideration of both cost and performance. While the chloro-substituted alternative appears to be significantly more cost-effective on a per-mole basis, the specific steric and electronic contributions of the methyl group in this compound may be crucial for achieving the desired product characteristics in certain applications, potentially justifying its higher cost. For reactions where electronic activation is the primary concern and steric hindrance is to be minimized, 2-Fluoro-5-(trifluoromethyl)benzaldehyde would likely be the superior, albeit potentially more expensive, choice.
This guide provides a framework for making an informed decision. Researchers are encouraged to perform small-scale trials to validate the expected performance of each aldehyde in their specific synthetic context before scaling up. This empirical approach, combined with the cost analysis presented here, will enable the most rational and economical choice of starting material for the synthesis of valuable target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-5-(trifluoromethyl)benzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This understanding informs the necessary safety precautions and handling procedures.
Summary of Hazards:
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid |
| Health Hazards | Causes skin irritation[1] |
| Causes serious eye irritation[1] | |
| Harmful if inhaled | |
| May cause respiratory irritation[1] | |
| May damage fertility or the unborn child | |
| Environmental Hazard | Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound for disposal:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are required.
-
Eye Protection: Safety goggles and a face shield should be used where there is a risk of splashing.
-
Body Protection: A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if there is a risk of inhalation or if handling the compound outside of a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and entrust it to an approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular municipal waste.[1]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling: The container must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: Do not mix this compound with other waste streams unless their compatibility has been verified to avoid potentially hazardous reactions.
2. Quenching Excess Reagent (If Applicable):
This procedure should only be performed by trained personnel in a certified chemical fume hood.
For small quantities of unreacted this compound, a quenching process may be necessary before collection.
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a stirred, cooled solution of a proton source, such as isopropanol.
-
Slow Addition: Slowly and carefully add the excess this compound to the quenching solution. Be aware that the reaction may be exothermic, so maintaining a low temperature is crucial.
-
Collection: Once the reaction is complete and the mixture has returned to room temperature, this quenched solution should be collected in the designated hazardous waste container.
3. Waste Collection:
-
Primary Waste: Carefully transfer the this compound waste into the designated and labeled hazardous waste container. Avoid splashes and the generation of aerosols.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, absorbent paper, and contaminated gloves, must also be collected in the same hazardous waste container.
-
Container Sealing: Securely seal the container when not in use.
4. Storage:
-
Location: The hazardous waste storage area must be a well-ventilated, designated area away from heat, sparks, and open flames.
-
Access: This area should be under the direct supervision of authorized laboratory personnel.
5. Decontamination:
-
Glassware and Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with this compound. A suitable method is to rinse with a solvent (e.g., acetone or ethanol), and this rinseate must be collected as hazardous waste.
6. Waste Pickup:
-
Licensed Disposal Facility: Arrange for the collection of the hazardous waste by a licensed and approved professional waste disposal service.[3] Ensure all institutional and local regulations for hazardous waste pickup are followed.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]
-
Cleanup: While wearing the appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)benzaldehyde
Essential Safety and Handling Guide for 2-Methyl-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following recommendations are based on the hazard profile of aromatic aldehydes and halogenated compounds.
Eye and Face Protection:
-
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
A face shield should be worn in situations where there is a potential for splashing.
Skin Protection:
-
Hand Protection: The choice of gloves is critical. Since specific breakthrough data for this compound is not available, recommendations are based on data for benzaldehyde. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
For Splash Protection: Nitrile gloves can be used for short-term splash protection. However, breakthrough can occur in under 10 minutes.[2]
-
For Extended Contact: For longer duration tasks, more robust gloves are required. Consider using multi-layered gloves like the North Silver Shield/4H, which are effective against a wide range of chemicals including aromatics and ketones.[3] Butyl rubber gloves also offer high resistance to many toxic chemicals.[4]
-
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of significant exposure, a chemical-resistant suit is recommended.
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1] For aldehydes, a combination cartridge for formaldehyde and organic vapors is recommended.
Quantitative Data for Glove Selection (Based on Benzaldehyde)
| Glove Material | Breakthrough Time (minutes) | Protection Level | Source |
| Nitrile | < 10 | Splash Protection | [2] |
| Neoprene | Not Recommended | - | Ansell |
| Natural Rubber | Not Recommended | - | Ansell |
| Butyl Rubber | > 480 | Excellent | Ansell |
| Silver Shield/4H® | > 480 | Excellent | [3] |
Note: This data is for Benzaldehyde and should be used as a guideline. It is strongly recommended to perform on-site testing to determine the safe usage of gloves.
Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety.
Pre-Operational Checks:
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Inspect PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Verify Fume Hood Functionality: Check that the chemical fume hood is operational and the airflow is adequate.
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials for chemical spills is readily accessible.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Portioning and Dispensing: Use appropriate tools (e.g., spatulas, syringes) to handle the chemical. Avoid creating dust or aerosols.
-
Container Management: Keep containers of the chemical tightly closed when not in use.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong bases, and strong reducing agents.
Post-Handling Procedures:
-
Decontamination of Equipment: All non-disposable equipment that has come into contact with the chemical must be decontaminated. This can be done by rinsing with a suitable solvent (such as ethanol or acetone) in the fume hood, followed by washing with soap and water.[5][6][7] The solvent rinse should be collected as hazardous waste.
-
Work Area Cleanup: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.
Chemical Waste Disposal:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Contaminated PPE and Materials Disposal:
-
Collection: Place all disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning up spills (absorbent pads, etc.) that have been contaminated with the chemical into a designated hazardous waste bag.
-
Sealing and Labeling: Seal the bag and label it as "Hazardous Waste - Contaminated PPE".
-
Disposal: Dispose of the bag according to your institution's hazardous waste procedures.
Emergency Spill Procedures:
For Small Spills (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All cleanup materials should be disposed of as hazardous waste.
For Large Spills (outside of a fume hood or greater than 100 mL):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
From a safe location, call your institution's emergency number and provide details of the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. safetyware.com [safetyware.com]
- 4. Honeywell® Chemical Resistant Gloves, Smooth Grip, Butyl, 13 Mil Thick, Size 10, Black [globalindustrial.com]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. polarlabprojects.com [polarlabprojects.com]
- 7. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
